Copper methane sulfonate
Description
Historical Context and Evolution of Research on Copper Methane (B114726) Sulfonate
The investigation into metal alkanesulfonates, including copper methane sulfonate, for applications like electroplating is not a recent development. Early studies recognized the potential of these compounds in electrochemical processes. google.com Initially, traditional methods for producing this compound, such as electrolysis, were often complex and costly, limiting their widespread industrial use. google.com
Over time, research has led to the development of more efficient and economical synthesis routes. These include methods starting from copper carbonate or copper hydroxide (B78521) reacting with methanesulfonic acid, and direct oxidation methods using copper powder and hydrogen peroxide. Chinese and Japanese patents, for instance, describe detailed chemical synthesis and direct oxidation routes, respectively, highlighting the ongoing innovation in its production. This evolution in preparation methods has been crucial for its adoption in various high-tech fields.
Significance of this compound in Contemporary Chemical Sciences
The importance of this compound in modern chemistry stems from its advantageous properties compared to other copper salts like copper sulfate (B86663) and copper chloride. Its high solubility and the stability of its solutions are key factors. tib-chemicals.com
Electroplating: A primary application of this compound is in the electroplating industry, particularly for the manufacturing of printed circuit boards (PCBs) and other electronic components. atamanchemicals.comtib-chemicals.com It serves as an electrolyte in acid copper baths, enabling the rapid and uniform deposition of copper layers. atamanchemicals.comampere.com This is especially critical for creating high-quality conductive layers on substrates in the electronics sector. tib-chemicals.com The use of methanesulfonic acid-based electrolytes is considered a safer and more environmentally friendly alternative to those based on fluoroboric or fluorosilicic acid. rsc.org
Catalysis: In the realm of organic synthesis, this compound is a widely used catalyst. cymitquimica.com Its stability and efficiency as a copper source make it valuable for facilitating a range of organic reactions, including oxidation and coupling reactions, which are fundamental to the synthesis of complex molecules. It has been employed as a catalyst in the esterification of chloroacetic acid with isopropanol, demonstrating its reusability without significant loss of activity. atamanchemicals.com
| Application Area | Role of this compound | Key Advantages |
| Electroplating | Electrolyte for copper deposition | High solubility, uniform coatings, alternative to traditional salts atamanchemicals.com |
| Organic Synthesis | Catalyst | Stability, efficiency in oxidation and coupling reactions cymitquimica.com |
Scope and Objectives of Academic Inquiry into this compound Systems
Current academic and industrial research continues to explore and expand the applications of this compound. A significant area of investigation is the optimization of its use in high-density interconnects and through-silicon via (TSV) filling for advanced semiconductor packaging. researchgate.netresearchgate.net Researchers are studying the electrochemical behavior of this compound electrolytes, including the effects of various additives, to achieve void-free filling of these microscopic structures. researchgate.net
Another focus of academic inquiry is the development of novel synthetic methodologies that utilize this compound as a catalyst. This includes its use in creating complex molecular architectures and its potential role in green chemistry, owing to the biodegradable nature of methanesulfonic acid. rsc.orgmdpi.com The synthesis and characterization of new coordination complexes involving this compound are also being explored to understand their structural properties and catalytic potential. nih.govjst.go.jp The fundamental study of its crystal structure, often as a hydrated salt like copper(II) methanesulfonate (B1217627) tetrahydrate, provides insights into its material properties and interactions. researchgate.net
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
copper;methanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2CH4O3S.Cu/c2*1-5(2,3)4;/h2*1H3,(H,2,3,4);/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSXVKCJAIJZTAV-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)[O-].CS(=O)(=O)[O-].[Cu+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6CuO6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00890882 | |
| Record name | Methanesulfonic acid, copper(2+) salt (2:1) | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54253-62-2 | |
| Record name | Methanesulfonic acid, copper(2+) salt (2:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Methanesulfonic acid, copper(2+) salt (2:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00890882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Copper(II) methanesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.698 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | Copper methanesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Precursor Chemistry of Copper Methane Sulfonate
Advanced Chemical Synthesis Routes for Copper Methane (B114726) Sulfonate
The production of copper methane sulfonate can be achieved through several advanced chemical synthesis routes, each with distinct advantages and applications. These methods include reactions involving methanesulfonic acid and various copper precursors, direct oxidation approaches, and multi-step industrial strategies designed for large-scale production.
Reactions Involving Methanesulfonic Acid and Copper Precursors (e.g., Copper Carbonate, Copper Hydroxide)
A common and straightforward laboratory-scale method for synthesizing this compound involves the reaction of methanesulfonic acid (MSA) with a basic copper salt. googleapis.com Copper(II) carbonate (CuCO₃) and copper(II) hydroxide (B78521) (Cu(OH)₂) are frequently used precursors. google.com The general principle of this method is the acid-base neutralization reaction, where the methanesulfonic acid reacts with the copper salt to form this compound and byproducts such as water and carbon dioxide (in the case of copper carbonate).
The reaction with basic copper carbonate can be represented as: CuCO₃ + 2CH₃SO₃H → Cu(CH₃SO₃)₂ + H₂O + CO₂
A typical procedure involves adding the copper precursor, such as basic copper carbonate, to an aqueous solution of methanesulfonic acid. google.com The reaction is often carried out with stirring and may be heated to facilitate the dissolution of the copper salt and drive the reaction to completion. googleapis.com For instance, one method describes reacting basic copper carbonate with a 70% by mass aqueous solution of methanesulfonic acid. google.com After the reaction, the resulting solution is filtered to remove any unreacted solids, and the water is distilled off to obtain the this compound product, often as a tetrahydrate. google.com
Similarly, copper hydroxide can be reacted with methanesulfonic acid: Cu(OH)₂ + 2CH₃SO₃H → Cu(CH₃SO₃)₂ + 2H₂O
The synthesis is typically controlled at a pH between 4 and 6 and a temperature range of 60–80°C to ensure the formation of high-purity this compound. This method is advantageous due to its simplicity and the use of readily available starting materials. google.com
Table 1: Reaction Parameters for Synthesis using Copper Precursors
| Copper Precursor | Acid | Temperature | pH | Product |
| Copper Carbonate | Methanesulfonic Acid | 60–80°C | 4–6 | Copper(II) Methane Sulfonate |
| Copper Hydroxide | Methanesulfonic Acid | 60–80°C | 4–6 | Copper(II) Methane Sulfonate |
Direct Oxidation Approaches (e.g., Reacting Copper Powder with Aqueous Methanesulfonic Acid and Hydrogen Peroxide)
Direct oxidation provides an alternative route to synthesize this compound, starting from elemental copper. This method avoids the need for pre-synthesized copper salts like carbonate or hydroxide. A notable example involves the reaction of copper powder with an aqueous solution of methanesulfonic acid in the presence of an oxidizing agent, such as hydrogen peroxide (H₂O₂). google.com
In a typical procedure, copper powder is added to an aqueous solution of methanesulfonic acid. google.com Hydrogen peroxide is then added dropwise to the mixture while maintaining the temperature below 30°C to control the exothermic reaction. google.com After the addition is complete, the mixture is stirred for a period, typically around one hour, to ensure the reaction goes to completion. The resulting solution is then filtered, concentrated, and the product, copper(II) methanesulfonate (B1217627) tetrahydrate, is crystallized, often with the addition of a solvent like isopropyl alcohol. google.com This method has been reported to yield approximately 79% of the desired product. google.com
Another variation of the direct oxidation approach involves using air as the oxidant. Copper powder is reacted with an aqueous solution of methanesulfonic acid while bubbling air through the mixture at an elevated temperature, such as 85°C. google.com
Table 2: Comparison of Direct Oxidation Methods
| Oxidizing Agent | Copper Source | Temperature | Yield |
| Hydrogen Peroxide | Copper Powder | ≤ 30°C google.com | ~79% google.com |
| Air | Copper Powder | 85°C google.com | 100% (tetrahydrate) google.com |
Multi-Step Industrial Preparation Strategies for this compound
For large-scale industrial production, multi-step synthesis strategies are often employed. These methods can involve the formation of various copper intermediates and the use of different precursors for the methanesulfonate group.
One industrial method begins with the preparation of a copper(I) intermediate, specifically cuprous chloride (CuCl). google.com This is achieved by reacting copper strips with concentrated hydrochloric acid under a pressurized chlorine atmosphere. google.com The reaction typically proceeds for 3 to 7 hours. google.com The formation of this copper(I) intermediate is a critical first step in this particular industrial pathway.
Copper(II) intermediates are also central to many syntheses. In the direct oxidation methods previously discussed, copper(II) ions are formed in situ from elemental copper before reacting with the methanesulfonate anions. google.com In other catalytic applications, various copper(II) salts can be used as starting materials to generate the active catalytic species. mdpi.com
A notable multi-step industrial process involves the use of methanesulfonyl chloride (CH₃SO₂Cl) as a key intermediate. google.com This pathway is distinct from the direct use of methanesulfonic acid.
The synthesis of methanesulfonyl chloride for this process starts with sodium sulfite (B76179) (Na₂SO₃) and monochloromethane (CH₃Cl). google.com These are reacted in a circulating reactor, followed by the addition of phosphorus oxychloride (POCl₃) at a high temperature (120–150°C). google.com The resulting mixture is then cooled, and the methanesulfonyl chloride is extracted into an organic solvent like xylene. google.com
The final step involves reacting the prepared methanesulfonyl chloride (in the xylene phase) with the previously synthesized cuprous chloride. google.com This reaction is carried out by dripping the methanesulfonyl chloride solution into a reactor containing the copper intermediate under reduced pressure and elevated temperature (100–140°C). google.com Distillation then yields the final this compound solution. google.com This method is designed for high-yield, industrial-scale production. google.com
Anodic Dissolution Methods for Methanesulfonate Salt Formation
Anodic dissolution represents a significant and often commercially viable route for producing metal methanesulfonates, including this compound. googleapis.com This electrochemical technique involves the oxidation of a metal anode, in this case, copper, directly within a methanesulfonic acid (MSA) solution. googleapis.comrsc.org The fundamental principle of this method is the application of an electrochemical potential to drive the dissolution of the elemental metal into its corresponding cations, which then combine with the methanesulfonate anions present in the electrolyte. googleapis.com
A crucial aspect of this process is managing the electrochemical cell to prevent the redeposition of the dissolved metal cations at the cathode. rsc.org This is commonly achieved by using a divided electrochemical cell, where an anion-exchange membrane separates the anolyte and catholyte chambers. googleapis.comrsc.org The copper anode dissolves into the anolyte, releasing Cu²⁺ ions. Simultaneously, in the catholyte, MSA can be reduced to methanesulfonate and hydrogen gas. The anion-exchange membrane facilitates the transport of methanesulfonate anions from the catholyte to the anolyte to maintain charge balance while impeding the migration of the newly formed copper cations towards the cathode. googleapis.comrsc.org
The general reactions can be summarized as follows:
Anode: Cu(s) → Cu²⁺(aq) + 2e⁻
Cathode: 2CH₃SO₃H(aq) + 2e⁻ → 2CH₃SO₃⁻(aq) + H₂(g)
Researchers have noted that this method is generally considered a cost-effective route for large-scale production. googleapis.com The reaction rate can often be satisfactory even with simple, low-surface-area metal slabs. googleapis.com However, process variables must be carefully selected to avoid the formation of undesired oxidation states of the metal. rsc.org The formation of passivating salt films on the anode surface can be a challenge, but this can often be mitigated by stirring the electrolyte or increasing the temperature, which enhances the transport of ligands to the electrode surface. researchgate.net Studies on the anodic dissolution of copper have shown that a two-step oxidation mechanism may be involved, with the initial formation of Cu⁺ (as Cu₂O) which is then oxidized to Cu²⁺ in the presence of the organic linker. rsc.org
Precursor Chemistry and Derivatization in this compound Synthesis
The choice of precursors and the management of intermediate species are fundamental to the successful synthesis of this compound, influencing both the reaction pathway and the final product's characteristics.
Utilization of Cuprous Chloride and Methanesulfonyl Chloride Intermediates
One notable synthetic pathway involves the use of cuprous chloride (CuCl) and methanesulfonyl chloride (CH₃SO₂Cl) as key intermediates. google.com A patented method outlines a multi-step process that begins with the preparation of cuprous chloride from copper strips reacting with concentrated hydrochloric acid under a pressurized chlorine atmosphere. google.com
Subsequently, methanesulfonyl chloride is generated. This can be achieved through various means, including the reaction of methane with sulfuryl chloride or the chlorination of methanesulfonic acid. wikipedia.orgchemeurope.com In one industrial method, sodium sulfite and monochloromethane are reacted, followed by the addition of phosphorus oxychloride, to produce methanesulfonyl chloride. google.com This intermediate is then reacted with the previously prepared cuprous chloride to yield this compound. google.com Methanesulfonyl chloride is a potent electrophile, acting as a source of the "CH₃SO₂⁺" synthon, and readily reacts to form methanesulfonates. wikipedia.org
Investigation of Copper(I) and Copper(II) Intermediates in Reaction Pathways
The oxidation state of copper is a critical factor in the synthesis of this compound. Both Copper(I) and Copper(II) intermediates can play significant roles depending on the chosen synthetic route.
In the method utilizing cuprous chloride, a Copper(I) species is the initial copper-containing precursor. google.com This Cu(I) intermediate is then oxidized during the reaction with the sulfonylating agent to form the final Copper(II) methanesulfonate product. The use of Cu(I) compounds like cuprous chloride is common in various organic syntheses, where it often acts as a catalyst or a key reactant. meghachem.org
Conversely, other methods start directly with a Copper(II) source or involve the in-situ oxidation of elemental copper to Cu(II). For instance, the direct oxidation of copper powder with hydrogen peroxide in an aqueous solution of methanesulfonic acid directly yields Copper(II) methane sulfonate. In some electrochemical methods, the mechanism may involve an initial oxidation to Cu(I) which is then further oxidized to Cu(II). rsc.org A novel electrocatalytic approach has also been reported for methanesulfonate synthesis using a copper-based metal-organic framework, which facilitates the reaction through engineered electron-deficient Cu Lewis acid sites, implying the involvement of specific copper oxidation states in the catalytic cycle. nih.gov
Role of Specific Reagents and Catalysts in Synthesis Pathways
The efficiency and selectivity of this compound synthesis are often enhanced by the use of specific reagents and catalysts.
In the synthesis route involving cuprous chloride and methanesulfonyl chloride, phosphorus oxychloride is a critical reagent for the chlorination step in forming the methanesulfonyl chloride intermediate, significantly influencing the yield and purity of the final product. Similarly, the use of a pressurized chlorine atmosphere is essential for the initial formation of cuprous chloride from copper metal. google.com
This compound itself is recognized for its catalytic activity in various organic reactions, such as esterification. researchgate.netatamanchemicals.com In some synthetic preparations, catalysts may be employed to facilitate the formation of the methanesulfonate salt. For example, in the synthesis of other metal methanesulfonates, Lewis acids have been studied for their catalytic effect. atamanchemicals.com In the context of forming related compounds, copper(II) chloride has been used as a catalyst for the addition of methanesulfonyl chloride across alkynes. wikipedia.orgchemeurope.com Furthermore, in certain applications, co-catalysts like copper(II) trifluoromethanesulfonate (B1224126) have been used alongside other metal catalysts to improve reaction rates and yields in aqueous media. orientjchem.org
Optimization of Synthetic Conditions for this compound
To maximize yield and purity, the optimization of reaction conditions such as pH and temperature is a critical aspect of synthesizing this compound.
Control of pH and Temperature in Reaction Systems
The pH and temperature of the reaction environment can significantly impact the synthesis of this compound. For instance, in a method involving the reaction of methane sulfonic acid with copper carbonate or copper hydroxide, the synthesis is typically controlled at a pH between 4 and 6 and a temperature range of 60–80°C.
In a different approach, the direct oxidation of copper powder using hydrogen peroxide is conducted at a temperature below 30°C to produce copper(II) methane sulfonate tetrahydrate. Another patented method specifies a reaction temperature of 140°C and subsequent cooling to 26°C during the formation of the methanesulfonyl chloride intermediate, followed by distillation at 130°C to obtain the final product. google.com In electroless copper deposition from a this compound bath, parameters including a temperature of 28°C and a pH of 12.75 were optimized. researchgate.net The control of these parameters is essential for driving the reaction to completion, minimizing side reactions, and ensuring the desired product is obtained in high yield and purity. acs.org
Impact of Solvent Systems on Synthesis Yield and Purity
The selection of a solvent system is a critical parameter in the synthesis of this compound, directly influencing reaction efficiency, product yield, and purity. The most prevalent method involves aqueous systems, leveraging the high water solubility of both the methanesulfonic acid reactant and the resulting copper methanesulfonate salt. rsc.org
Aqueous media are frequently employed in the direct oxidation of copper metal or the reaction of copper carbonate with methanesulfonic acid. google.comcecri.res.in For instance, a method involving the reaction of copper powder with aqueous methanesulfonic acid in the presence of an oxidizing agent within a water-based system can achieve a yield of approximately 79% for copper(II) methane sulfonate tetrahydrate. google.com The use of water as the primary solvent is advantageous as it facilitates the dissolution of reactants and the straightforward separation of the product through concentration and crystallization. rsc.org
In more complex, multi-step industrial syntheses, two-phase solvent systems may be utilized. A process has been described where, following the formation of an intermediate in an aqueous solution, an organic solvent such as xylene is used for extraction. google.com The organic phase containing the precursor is then separated and processed to yield the copper methanesulfonate solution. google.com While this method can be effective for isolating intermediates, it adds complexity to the process, requiring additional steps for solvent removal and recovery.
The choice between a purely aqueous system and a mixed-solvent system impacts both the process simplicity and the final purity, as the use of organic solvents may introduce impurities that need to be removed in subsequent purification steps. rsc.org
Table 1: Comparison of Solvent Systems in this compound Synthesis
| Solvent System | Description | Advantages | Considerations | Typical Precursors | Reference(s) |
| Aqueous | Reaction is conducted primarily in water. | High solubility of product, simpler process, environmentally favorable. | May require removal of large volumes of water during concentration. | Copper Powder, Copper Carbonate, Copper Hydroxide | google.com, rsc.org |
| Two-Phase (Aqueous/Organic) | Utilizes an aqueous reaction medium and an immiscible organic solvent (e.g., xylene) for extraction. | Effective for separation and purification of intermediates in multi-step syntheses. | Increased process complexity, potential for organic solvent contamination, requires solvent recovery steps. | Copper Strips (via intermediates) | google.com |
Post-Synthesis Purification and Crystallization Techniques
Following the initial synthesis, a series of purification and crystallization steps are essential to isolate this compound of high purity, suitable for applications such as electroplating which demand low levels of metallic and organic contaminants. google.com
Filtration and Concentration Methods
The initial purification step typically involves filtration to remove any unreacted solid precursors, such as excess copper powder, or other insoluble impurities from the reaction mixture. rsc.orggoogle.com This yields a clear aqueous solution of crude this compound. google.com
Concentration of this filtrate is a critical precursor to crystallization. This is most commonly achieved by the evaporation of water under reduced pressure (in-vacuo). rsc.orgithy.comgoogleapis.com This technique is preferred as it allows for the removal of the solvent at lower temperatures, minimizing the risk of thermal degradation of the product. In specific patented procedures, the aqueous solution is concentrated to a predetermined weight or volume to ensure it is sufficiently saturated for efficient crystallization upon cooling or addition of an anti-solvent. google.com An alternative method involves distillation, where the solution is heated to between 100-140°C under reduced pressure (e.g., -0.097 MPa) to remove water and residual volatile impurities. google.comithy.com
Recrystallization from Aqueous and Mixed Solvent Systems (e.g., Isopropyl Alcohol)
Recrystallization is a powerful technique for refining the purity of the isolated this compound. When an excess of methanesulfonic acid is used during synthesis, recrystallization from water is an effective method to remove the surplus acid. rsc.org
A widely documented and highly effective method is anti-solvent crystallization. google.comgoogleapis.com In this technique, a concentrated aqueous solution of this compound is treated with a water-miscible organic solvent in which the salt has low solubility. Isopropyl alcohol is explicitly cited as an effective anti-solvent for this purpose. google.comgoogleapis.com Its addition to the concentrated aqueous solution dramatically reduces the solubility of the this compound, inducing the precipitation of high-purity crystals. google.com One process reports that the addition of isopropyl alcohol to the concentrate, followed by filtration and drying, yields copper(II) methane sulfonate tetrahydrate. google.com
Following crystallization, the isolated crystals are often washed with a volatile polar organic solvent. Solvents such as isopropyl alcohol, ethanol, or acetone (B3395972) are used to wash the crystalline product, effectively removing any remaining soluble impurities and residual water. rsc.orggoogleapis.com
Table 2: Solvents Used in Purification and Crystallization of this compound
| Solvent | Role | Method of Use | Purpose | Reference(s) |
| Water | Recrystallization Solvent | Dissolving the crude salt in hot water and allowing it to cool slowly. | To remove excess acid and other water-soluble impurities. | rsc.org |
| Isopropyl Alcohol | Anti-Solvent / Washing Agent | Added to a concentrated aqueous solution to induce precipitation; Used to wash final crystalline product. | To force crystallization from a saturated solution; To remove adhering impurities. | google.com, rsc.org, googleapis.com |
| Ethanol | Washing Agent | Used to wash the crystallized hydrated salt. | To remove residual impurities and assist in drying. | rsc.org |
| Acetone | Washing Agent | Used to wash the crystallized hydrated salt. | To remove residual impurities and assist in drying. | rsc.org |
| Ether | Washing Agent | Used as a final wash for the crystalline product after an initial wash with isopropyl alcohol. | To remove residual organic-soluble impurities and aid in rapid drying. | googleapis.com |
Purity Verification Methodologies (e.g., ICP analysis)
To confirm the purity of the final this compound product, particularly for high-stakes applications, rigorous analytical techniques are employed. Inductively Coupled Plasma (ICP) analysis is a key methodology for this verification. google.comgoogleapis.com
ICP-Atomic Emission Spectroscopy (ICP-AES) is used to quantify the concentration of metallic impurities. google.com For high-purity aqueous copper sulfonate solutions intended for the electronics industry, the content of individual metal impurities is specified to be less than 10 mg/L. google.com Furthermore, ICP analysis is utilized to confirm the stoichiometric integrity of the salt by determining the mass percentage of both copper and sulfur in the final product. googleapis.com This analysis ensures the correct ratio of the metal cation to the methanesulfonate anion, confirming the chemical identity and purity of the compound. googleapis.com
Coordination Chemistry and Structural Elucidation of Copper Methane Sulfonate Complexes
Complex Formation and Ligand Interactions in Copper Methane (B114726) Sulfonate Systems
The behavior of copper(II) ions in the presence of methanesulfonate (B1217627) anions and other ligands gives rise to a rich and varied coordination chemistry. The interactions are governed by the nature of the ligands, the solvent environment, and the electronic properties of the copper center.
The methanesulfonate anion (CH₃SO₃⁻) is generally considered a weakly coordinating anion. kyoto-u.ac.jp In dilute aqueous solutions, it is presumed to exist in the second coordination sphere, meaning the copper(II) ion's first coordination sphere is occupied solely by water molecules, with no direct bond between the copper and the anion. kyoto-u.ac.jp However, direct copper–methanesulfonate bonding can occur, particularly in more concentrated solutions and, most definitively, in the solid state. kyoto-u.ac.jp Crystal structures of hydrated metal methanesulfonate salts confirm that the anion can directly coordinate to the metal center. kyoto-u.ac.jpswst.org For instance, in the solid state, it is common to find the methanesulfonate anion acting as a ligand, directly participating in the copper(II) coordination polyhedron. swst.org
The methanesulfonate group, both as a simple anion and when incorporated into more complex polydentate ligands, exhibits versatile coordination behavior.
Monodentate Coordination: In its simplest role, the methanesulfonate anion coordinates to a metal center through one of its oxygen atoms. In the crystal structure of iron(II) methanesulfonate tetrahydrate, which is isostructural with the copper(II) analogue, the sulfonate groups are in the apical positions of an octahedrally coordinated metal center, acting as monodentate ligands. swst.org Similarly, in a manganese(II) methanesulfonate hydrate (B1144303), each sulfonate group is involved in the monodentate coordination of two different manganese cations. swst.org
N,N,N- and N,N,O- Coordination in Scorpionate Complexes: The versatility of the methanesulfonate moiety is best illustrated in "scorpionate" ligands, such as tris(pyrazolyl)methanesulfonate (Tpms) and its derivatives. These tripodal ligands can adapt their coordination to suit the steric and electronic requirements of the other ligands attached to the copper center. tuwien.at
N,N,N-Coordination: In several copper(II) complexes, the Tpms-based ligand coordinates in a tridentate fashion through three nitrogen atoms from its pyrazolyl rings. inorgchemres.orgacs.org This mode is observed in the complex Cu{CH₃SO₂OCH₂C(pz)₃}₂₂, where the ligand enforces a full-sandwich structure with the copper ion coordinated to six nitrogen atoms from two scorpionate ligands. acs.org
N,N,O-Chelating Mode: Alternatively, the ligand can coordinate through two nitrogen atoms and one oxygen atom from the sulfonate group. tuwien.atnsf.gov This N,N,O chelating mode is observed in copper(I) complexes like [Cu(Tpmsᵖʰ)(MeCN)] and [Cu(Tpmsᵖʰ)(HMT)], where the sulfonate moiety is directly involved in binding the metal. tuwien.atmdpi.com In the copper(II) complex [Cu(κ-NN′O-Tpms)₂], the metal center has a distorted N₄O₂ octahedral geometry, with two Tpms ligands each coordinating in an N,N,O fashion. nsf.gov The tendency to adopt an N,N,N or N,N,O mode can be influenced by the co-ligand; phosphine (B1218219) co-ligands tend to favor the N,N,N mode, while N-donor co-ligands often result in the N,N,O mode. tuwien.atmdpi.com
Table 1: Coordination Modes of Methanesulfonate-Based Ligands in Copper Complexes
| Coordination Mode | Ligand Type | Example Complex | Description | Citation(s) |
|---|---|---|---|---|
| Monodentate | Simple Anion | Isostructural Fe(CH₃SO₃)₂·4H₂O | The methanesulfonate anion binds to the Cu(II) center through a single oxygen atom. | swst.org |
| N,N,N-Tridentate | Scorpionate | Cu{CH₃SO₂OCH₂C(pz)₃}₂₂ | The ligand binds through three nitrogen atoms of the pyrazolyl groups, leaving the sulfonate group uncoordinated. | acs.org |
| N,N,O-Tridentate | Scorpionate | [Cu(κ-NN′O-Tpms)₂] | The ligand binds through two pyrazolyl nitrogen atoms and one oxygen atom from the sulfonate group. | nsf.gov |
Solvatochromism is a phenomenon where the color of a solution changes with the polarity of the solvent, which can be quantified by shifts in the absorption maxima (λmax) in UV-Vis spectra. nsf.gov For transition metal complexes like those of copper(II), this effect arises from interactions between solvent molecules and the complex, which can alter the energy of the d-d electronic transitions. nsf.gov
The investigation of solvatochromic effects in copper methane sulfonate systems involves dissolving the complex in a series of solvents with varying polarities and donor strengths. nsf.gov The UV-Vis spectrum is recorded for each solution, focusing on the broad, low-energy band in the visible or near-IR region, which corresponds to the d-d transition of the d⁹ Cu(II) ion. nsf.gov A shift in the λmax of this band indicates a solvatochromic effect. nsf.gov
Positive Solvatochromism (Bathochromic/Red Shift): The absorption energy decreases (λmax shifts to a longer wavelength) as solvent polarity or donor ability increases. This is seen in many copper(II) complexes where solvent molecules can coordinate to the metal center, altering the ligand field. nsf.gov
Negative Solvatochromism (Hypsochromic/Blue Shift): The absorption energy increases (λmax shifts to a shorter wavelength) as solvent polarity increases.
The magnitude of the shift often correlates with empirical solvent parameters, such as the Gutmann donor number (DN), which quantifies the solvent's ability to donate an electron pair. kyoto-u.ac.jpnsf.gov A strong correlation between the d-d transition energy and the solvent DN suggests that the primary interaction is the coordination of solvent molecules to the copper(II) center. nsf.gov While specific studies on simple copper methanesulfonate are not prevalent, the methodology is well-established for analogous copper(II) complexes, where d-d band shifts from ~560 nm to 650 nm have been observed across different solvents. nsf.gov
Comparing copper(II) methanesulfonate (Cu(CH₃SO₃)₂) with its fluorinated analogue, copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂ or copper triflate), reveals significant differences in their properties and coordination behavior, primarily stemming from the electronic effects of the anion.
The trifluoromethanesulfonate (triflate) anion's three fluorine atoms are strongly electron-withdrawing, which makes it a very poor nucleophile and an excellent leaving group. This property enhances the Lewis acidity of the associated Cu(II) center in copper triflate compared to copper methanesulfonate. Consequently, Cu(OTf)₂ is often a more effective catalyst for Lewis acid-promoted reactions like Friedel-Crafts acylations.
Furthermore, the stability of the compounds differs. Copper methanesulfonate is noted for its stability in aqueous solutions, whereas copper triflate is more moisture-sensitive and hygroscopic, often requiring anhydrous conditions for reactions. The thermal stability also varies; thermogravimetric analysis shows that copper(II) triflate and copper methanesulfonate exhibit different dehydration and decomposition profiles. The unique reactivity of copper triflate is highlighted by the fact that it can rarely be replaced by other copper salts, including methanesulfonate, to achieve the same catalytic results, underscoring the distinct influence of the triflate anion on the copper center's coordination and activity.
Structural Characterization of this compound and Its Derivatives
The definitive determination of the three-dimensional arrangement of atoms, bond lengths, and bond angles in crystalline this compound compounds is achieved through single-crystal X-ray diffraction.
Single-crystal X-ray diffraction (SCXRD) is the "gold standard" for chemical characterization, providing an unambiguous model of the molecular structure in the solid state. This technique has been instrumental in elucidating the structures of numerous this compound derivatives, revealing precise details about the coordination geometry around the copper(II) ion and the role of the methanesulfonate ligand. inorgchemres.orgnsf.gov
For example, SCXRD analysis of [Cu(κ-NN′O-Tpms)₂] showed that the complex crystallizes in the orthorhombic space group Pbca. nsf.gov The copper ion is in a slightly distorted octahedral geometry (N₄O₂), with the equatorial positions occupied by four nitrogen atoms from the two scorpionate ligands and the axial positions occupied by two oxygen atoms from the respective sulfonate groups. nsf.gov The axial Cu–O bonds [2.3480(16) Å] are significantly longer than the equatorial Cu–N bonds [1.9829(16) and 1.9898(16) Å], a classic example of Jahn-Teller distortion common in octahedral Cu(II) complexes. nsf.gov
In the dinuclear complex [CuCl₂{CH₃SO₂OCH₂C(pz)₃}]₂, the scorpionate ligand acts as a bidentate species, a structural detail only confirmable by SCXRD. inorgchemres.org In another case, the structure of {Cu(C₁₃H₁₂N₅S)₂₂·4H₂O}n revealed a 2D net-like coordination polymer where the methanesulfonate anions are not directly coordinated to the copper but are located between the layers, participating in hydrogen bonding that extends the structure into three dimensions. These examples underscore the power of SCXRD to reveal the diverse structural roles of the methanesulfonate moiety, from a directly coordinating ligand to a charge-balancing counter-anion involved in supramolecular assembly. inorgchemres.org
Table 2: Selected Crystallographic Data for this compound Derivative Complexes
| Complex | Coordination Geometry | Key Bond Lengths (Å) | Key Bond Angles (°) | Citation(s) |
|---|
| [Cu(κ-NN′O-Tpms)₂] | Distorted Octahedral (N₄O₂) | Cu–N: 1.9829(16), 1.9898(16) Cu–O: 2.3480(16) | N-Cu-N (cis): ~90 O-Cu-O: 180 | nsf.gov | | [Cu(Tpmsᵖʰ)(MeCN)] | N/A (Cu(I) complex) | Cu–N(pz): 2.059(4), 2.091(4) Cu-O: 2.204(3) Cu-N(MeCN): 1.961(4) | N(pz)-Cu-N(pz): 89.2(1) N(pz)-Cu-O: 80.4(1), 81.6(1) | mdpi.com | | [Cu(quin)₂(pipe)] | Distorted Square Pyramidal (N₃O₂) | Cu-N(quin): 2.000(2), 2.222(2) Cu-N(pipe): 2.045(2) Cu-O: 1.954(2), 1.970(2) | O-Cu-N(basal): 164.65(8) N(apical)-Cu-O(basal): 95.82(7) | |
Spectroscopic Probes for Structural Information
Spectroscopic techniques are indispensable for elucidating the structural and electronic properties of this compound complexes, often complementing crystallographic data.
Vibrational spectroscopy provides a direct probe of the bonding within the methanesulfonate ligand and the interactions within the crystal lattice. A combination of Infrared (IR), Raman, and Inelastic Neutron Scattering (INS) spectroscopy has been used to study metal methanesulfonates. nih.govroyalsocietypublishing.orgnih.gov
A key finding is that IR spectroscopy can clearly distinguish between ionic (uncoordinated) and coordinated methanesulfonate ions. nih.govnih.govwikimedia.org This distinction is primarily observed in the asymmetric S-O stretching modes of the SO₃ group, which split upon coordination to the metal center. nih.govnih.gov For instance, in copper(II) methanesulfonate tetrahydrate, where the methanesulfonate is monodentate, the symmetric SO₃ stretching mode appears around 1044 cm⁻¹, while the asymmetric mode is split into two bands at approximately 1140 cm⁻¹ and 1216 cm⁻¹. royalsocietypublishing.org In contrast, the uncoordinated methanesulfonate in caesium methanesulfonate shows a symmetric stretch at 1034 cm⁻¹ and a single asymmetric stretch at 1177 cm⁻¹. royalsocietypublishing.org
The transition energies of the methyl group (C–H stretches, deformations, and torsion) are largely independent of the coordination mode of the methanesulfonate ion. nih.govresearchgate.net INS is particularly effective for observing the methyl torsion mode due to the large amplitude of hydrogen motion, which is very weak or silent in IR and Raman spectra. nih.gov These spectroscopic methods are also sensitive to hydrogen bonding; in studies of methanesulfonic acid, shifts in the O-H stretch and S-O-H bending modes clearly indicate changes in hydrogen bond strength between liquid and solid states. royalsocietypublishing.org
| Compound | Coordination Mode | Symmetric SO₃ Stretch (cm⁻¹) | Asymmetric SO₃ Stretch (cm⁻¹) | Reference |
|---|---|---|---|---|
| Cu(H₂O)₄(CH₃SO₃)₂ | Monodentate | 1044 | 1140, 1216 | royalsocietypublishing.org |
| Cs(CH₃SO₃) | Ionic | 1034 | 1177 | royalsocietypublishing.org |
| Ag(CH₃SO₃) | Bidentate | 1018 | 1117 | royalsocietypublishing.org |
High-resolution NMR spectroscopy is a powerful tool for structural characterization in solution. However, its application to copper(II) complexes is often limited because the Cu(II) ion is paramagnetic, which leads to significant broadening of NMR signals. Consequently, NMR is primarily applied to the study of diamagnetic copper(I) complexes or to the characterization of the organic ligands before they are coordinated to a paramagnetic center. huji.ac.il
In the field of copper methanesulfonate chemistry, NMR is extensively used to characterize complex "scorpionate" ligands derived from methanesulfonate, and their subsequent copper(I) complexes. acs.orgnih.gov For example, the synthesis and coordination behavior of a sterically hindered tris(3-phenylpyrazolyl)methanesulfonate (Tpmsᴾʰ)⁻ ligand and its Cu(I) complexes have been investigated using a suite of NMR techniques including ¹H, ³¹P, ¹³C, COSY, and HMQC-NMR. acs.orgnih.gov These studies allow for the unambiguous assignment of signals and provide crucial information on the ligand's coordination mode. It was shown that in the presence of a phosphine ligand, the Tpmsᴾʰ⁻ ligand coordinates in a typical N,N,N fashion, whereas with N-donor ligands like acetonitrile, it binds in an N,N,O mode, involving an oxygen from the sulfonate group. acs.orgnih.gov
Solid-state NMR (ssNMR) is an emerging technique for probing quadrupolar nuclei like ⁶³/⁶⁵Cu. rsc.org It is a direct probe of the Cu(I) metal center and can provide rich data on the local geometry and bonding, with observed quadrupolar coupling constants being highly sensitive to the coordination number and geometry. rsc.org
UV-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule and is particularly useful for studying transition metal complexes. For copper(II) complexes, the position and intensity of absorption bands in the visible region are characteristic of the d-d electronic transitions of the Cu(II) ion, which are sensitive to the geometry and nature of the coordinating ligands. nih.gov
The coordination environment of copper(II) significantly influences its UV-Vis spectrum. Six-coordinate copper(II) complexes, such as the hexaaqua copper(II) ion, typically exhibit a broad, asymmetric absorption band in the 600–800 nm range, indicative of a distorted octahedral geometry due to the Jahn-Teller effect. researchgate.net The specific absorption maximum (λ_max) and molar absorptivity (ε) can provide insights into the ligand field strength and the degree of structural distortion.
In studies of various copper(II) complexes, including those with methanesulfonate as a counter-ion, UV-Vis spectroscopy is a standard characterization tool. researchgate.net For example, the electronic spectra of copper(II) complexes with Schiff base ligands in DMSO solution exhibit characteristic absorption bands that correspond to square-pyramidal or distorted octahedral geometries. researchgate.net Changes in the solvent can also lead to shifts in the absorption bands (solvatochromism), providing further information about the interaction between the complex and the solvent molecules.
Theoretical Modeling of this compound Structures
Theoretical modeling serves as a powerful tool to complement experimental data, providing in-depth insights into the atomic-level characteristics of copper methanesulfonate complexes. Computational methods are instrumental in elucidating electronic structures, vibrational properties, coordination environments, and dynamic behavior in solution.
Density Functional Theory (DFT) Calculations for Electronic Structure and Vibrational Modes
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and properties of many-body systems, making it highly suitable for analyzing copper methanesulfonate. scispace.comresearchgate.net Periodic DFT calculations, in particular, have been successfully employed to support and interpret experimental spectroscopic data for metal methanesulfonates, including copper complexes. wikimedia.orgroyalsocietypublishing.org
Research combining vibrational spectroscopy (infrared, Raman, and inelastic neutron scattering) with periodic DFT calculations has provided comprehensive assignments for the vibrational modes of copper methanesulfonate. researchgate.net In copper(II) methanesulfonate tetrahydrate, the copper ion is coordinated by four water molecules in a plane, with oxygen atoms from two methanesulfonate ions occupying the apical positions, resulting in a monodentate coordination of the methanesulfonate ligand. researchgate.netroyalsocietypublishing.org DFT calculations help to assign the observed spectral bands to specific atomic motions, such as C-H and S-O stretches, and various bending and rocking modes. royalsocietypublishing.org
A key finding from these studies is that while the vibrational modes associated with the methyl group (C–H stretches, bends, and rocks) are largely independent of how the methanesulfonate ion coordinates to the metal, the S–O stretching modes are sensitive to this coordination. royalsocietypublishing.orgresearchgate.net Specifically, infrared spectra show a clear splitting of the asymmetric S–O stretch when the methanesulfonate ion is coordinated to the copper ion, compared to its ionic, uncoordinated state. wikimedia.orgroyalsocietypublishing.org DFT calculations can accurately predict these shifts and splittings, confirming the coordination mode. royalsocietypublishing.orgresearchgate.net For example, in copper methanesulfonate tetrahydrate, the SO₃ symmetric and asymmetric stretching modes are observed around 1044 cm⁻¹ and a split peak at 1140 + 1216 cm⁻¹, respectively. royalsocietypublishing.org
Table 1: Comparison of Experimental and DFT Calculated Vibrational Modes for Metal Methanesulfonates (cm⁻¹) This table presents representative data from studies on methanesulfonate salts to illustrate the application of DFT. Values for copper methanesulfonate are highlighted.
| Vibrational Mode | Assignment | Experimental (Cu(CH₃SO₃)₂·4H₂O) royalsocietypublishing.org | General Calculated Range (DFT) royalsocietypublishing.orgresearchgate.netroyalsocietypublishing.org |
|---|---|---|---|
| ν(C-H) | C-H Stretch | ~2900-3000 | ~2900-3050 |
| δ(H-C-H) | H-C-H Bend | ~1400-1450 | ~1400-1450 |
| νₐₛ(S-O) | Asymmetric S-O Stretch | 1140, 1216 | ~1150-1250 (split in coordinated) |
| νₛ(S-O) | Symmetric S-O Stretch | 1044 | ~1040-1060 |
| ν(C-S) | C-S Stretch | ~780 | ~770-790 |
| δ(SO₃) | SO₃ Bend/Rock | ~500-600 | ~500-600 |
Computational Studies on Coordination Flexibility and Ligand Binding Energetics
Computational chemistry provides critical insights into the coordination flexibility and the energetics of ligand binding in copper complexes. researchgate.net The copper(II) ion, with its d⁹ electron configuration, is subject to Jahn-Teller distortions, leading to a preference for geometries like square planar or axially distorted octahedral, which influences its coordination. nih.gov The methanesulfonate ligand can act as a monodentate or bidentate ligand, and computational studies can model the energetic landscape of these different coordination modes. researchgate.netmdpi.com
The binding strength between the copper ion and the methanesulfonate ligand can be quantified through computational methods by calculating binding energies and enthalpies. researchgate.net These calculations typically involve simulating the exchange of a ligand, such as a water molecule in a hydrated copper ion complex, with a methanesulfonate ion. researchgate.net Energy Decomposition Analysis (EDA) can further dissect the interaction energy into components such as electrostatic, orbital, and dispersion forces, revealing the nature of the Cu-O bond. researchgate.net Such analyses indicate that both ionic (electrostatic) and covalent contributions are significant in metal-ligand bonding. researchgate.net
Studies on various copper complexes with different ligands show that the coordination environment is flexible. nih.gov For instance, simulations of the copper-transporting protein Atox1 reveal that the Cu(I) ion can switch between different coordination states, and this flexibility is crucial for its biological function. nih.gov While specific studies on the ligand binding energetics of simple copper methanesulfonate are not widely published, the established computational methodologies are directly applicable. rsc.org These methods would allow for the systematic investigation of how factors like solvent and the presence of other ligands influence the coordination number and geometry of the copper center, thereby detailing the complex's coordination flexibility. nih.govuef.fi
Molecular Dynamics Simulations of this compound in Solution
Molecular dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. mdpi.com This method is particularly valuable for understanding the behavior of copper methanesulfonate in a solution, providing a dynamic picture of solute-solvent interactions, ion pairing, and structural stability. acs.org MD simulations can model systems containing tens of thousands of atoms at the nanosecond level, capturing complex processes that occur in solution. researchgate.net
Recent MD simulations have investigated the stability of cubic copper nanoclusters in different solvent environments, including water and an ionic liquid solution of 1-butyl-1,1,1-trimethyl ammonium (B1175870) methane sulfonate. nih.govrsc.org These studies found that the methanesulfonate-based ionic liquid was effective at preserving the cubic shape of the copper nanoclusters, highlighting the significant interaction between the copper surface and the methanesulfonate ions in an aqueous environment. nih.govrsc.org Strikingly, even in the absence of the ionic liquid, small cubic copper nanoclusters showed significant stability in water, a trait not observed for gold or silver nanoclusters. nih.gov
MD simulations using reactive force fields (ReaxFF) have also been employed to study the chemical and mechanical processes at the interface between copper surfaces and aqueous solutions, for example, in chemical-mechanical polishing (CMP). researchgate.net These simulations can model the formation and breaking of chemical bonds, providing atomic-level insights into oxidation and dissolution processes at a copper surface in the presence of water and other chemical agents. researchgate.net This approach could be adapted to model the dissolution of solid copper methanesulfonate and the subsequent hydration and diffusion of the Cu²⁺(aq) and CH₃SO₃⁻(aq) ions, offering a detailed view of its behavior in solution.
Electrochemical Behavior and Electrodeposition Mechanisms of Copper Methane Sulfonate
Fundamental Electrochemical Studies of Copper Methane (B114726) Sulfonate Electrolytes
The electrical conductivity of copper methane sulfonate electrolytes is a key parameter influencing the efficiency of the electrodeposition process. It is significantly affected by the concentrations of both the copper salt and the free methanesulfonic acid (MSA). Research has established the dependencies of the electrolyte's electrical conductivity on these components. researchgate.netdnu.dp.ua
| This compound (M) | Methanesulfonic Acid (M) | Relative Conductivity | Reference |
|---|---|---|---|
| 0.6 | 0.6 | High | researchgate.netdnu.dp.uaresearchgate.net |
A significant characteristic of copper electrodeposition from methanesulfonate electrolytes is the notably lower overpotential compared to traditional sulfate-based electrolytes. researchgate.netresearchgate.netresearchgate.netucc.ie Overpotential, the difference between the actual deposition potential and the equilibrium potential, represents an energy barrier that must be overcome for the deposition process to occur. A lower overpotential indicates that the deposition process is more energetically favorable.
This reduction in overpotential in methanesulfonate baths suggests faster kinetics for the copper reduction reaction. researchgate.net The lower energy requirement for deposition can lead to several advantages, including potentially higher deposition rates and improved energy efficiency of the plating process. The finer crystallites often observed in copper coatings from methanesulfonate electrolytes can also be partly attributed to these favorable kinetics. researchgate.net
Methanesulfonic acid (MSA) exhibits high electrochemical stability, which is a crucial property for an electrolyte. rsc.org It is resistant to both strong oxidizing and reducing agents. rsc.org This stability is complemented by a wide electrochemical window, which defines the potential range within which the electrolyte remains stable without undergoing decomposition.
On a platinum working electrode, methanesulfonic acid has an electrochemical window that extends from approximately -2 V to +2 V versus the standard hydrogen electrode (SHE). rsc.org This broad potential range makes MSA a versatile solvent for a variety of electrochemical applications, as it can accommodate the deposition of metals with different redox potentials without the risk of electrolyte breakdown. rsc.org
Mechanisms of Copper Electrodeposition from Methanesulfonate Baths
The initial stages of copper electrodeposition on a substrate involve nucleation and the subsequent growth of these nuclei. The Scharifker–Hills model is a widely used theoretical framework to analyze experimental chronoamperometry data (current-time transients) to determine the nucleation mechanism. researchgate.netmdpi.com This model helps to distinguish between two primary modes of nucleation: instantaneous nucleation, where all nuclei form at the beginning of the process, and progressive nucleation, where nuclei continue to form over time. researchgate.net
Studies on copper electrodeposition from methanesulfonate baths have indicated that the nucleation rate is higher compared to sulfate (B86663) baths. ucc.ie While specific studies applying the Scharifker-Hills model to copper deposition from MSA are not extensively detailed in the provided search results, related research on tin electrodeposition in MSA shows a tendency towards three-dimensional instantaneous nucleation as the applied potential increases. mdpi.com This suggests that at higher overpotentials, the formation of new copper nuclei is rapid and occurs at the initial moments of the deposition process. The introduction of additives like gelatin can further modify the nucleation process, often interfering with instantaneous nucleation and leading to the formation of smaller grains. electrochemsci.org
The diffusion coefficient of copper ions in a methanesulfonate bath has been measured to be 6.82 x 10⁻⁶ cm²/s. researchgate.netucc.ie This value is a key parameter in models that describe the mass transport within the electrolyte. In applications involving the filling of microstructures, such as through-silicon vias (TSVs), the electrochemical process at the bottom of the feature is often diffusion-controlled. colab.ws This means that the rate of deposition is limited by how quickly copper ions can be transported through the electrolyte to the bottom of the via. colab.ws Therefore, understanding and controlling mass transfer is essential for achieving uniform and void-free copper deposits in such applications.
Impact of Current Density on Deposition Rate and Morphology
The current density applied during the electrodeposition of copper from a methane sulfonate bath is a critical parameter that directly influences both the rate of deposition and the final morphology of the copper coating. In quiescent (unstirred) electrolytes, high-quality, smooth deposits are typically obtained at lower current densities, generally below 3 A/dm². dnu.dp.ua As the current density increases, the crystallite size of the copper deposit tends to decrease. dnu.dp.ua
Higher current densities enhance the copper nucleation process due to an increased polarization effect, which can promote the formation of denser films with a more uniform grain distribution. nycu.edu.tw However, exceeding an optimal current density can lead to detrimental effects. If the current is too high, the depletion of cupric ions near the cathode surface becomes severe, making it difficult for ions to be replenished from the bulk solution. nycu.edu.tw This can cause the deposit's morphology to become spongy or dendritic. nycu.edu.tw For instance, in an unstirred methanesulfonate electrolyte, distinct morphological changes are observed as current density is increased from 1 A/dm² to 7 A/dm². researchgate.net In specialized applications like Through-Silicon Via (TSV) filling, excessively high current density can lead to a "pinch-off" phenomenon, where the top of the via closes before it is completely filled. researchgate.net
The relationship between current density and deposit characteristics is not always linear. Studies on similar electroplating systems have shown that grain size may decrease up to a critical current density, after which it begins to increase again. researchgate.net At very high densities, the morphology can become irregular and porous, partly due to increased hydrogen evolution. researchgate.net The crystallographic texture is also affected; the intensity of the preferred Cu(111) orientation often increases with current density up to a certain point before decreasing as plating conditions become more extreme. nycu.edu.tw
| Parameter | Low Current Density (e.g., <3 A/dm²) | High Current Density (e.g., >5 A/dm²) | Source(s) |
|---|---|---|---|
| Morphology (Unstirred) | Smooth, fine-grained | Spongy, dendritic, irregular, porous | dnu.dp.uanycu.edu.twresearchgate.net |
| Crystallite Size | Larger | Smaller (up to a critical point) | dnu.dp.uaresearchgate.net |
| Deposition Quality | High-quality | Lower quality, potential for defects | dnu.dp.uanycu.edu.tw |
| Application Range (Stirred) | Smooth, fine-grained deposits can be obtained from 1 to 7 A/dm² | dnu.dp.ua |
Influence of Additives and Modifiers on Electrodeposited Copper
Effects of Organic Additives on Deposit Characteristics
Organic additives are crucial in tailoring the characteristics of copper deposits from methane sulfonate baths. These additives, typically classified as suppressors, accelerators, and levelers, modify the kinetics of the electrodeposition process to achieve desired properties like brightness, smoothness, and fine-grained structures. nih.govmdpi.com
Gelatin and Polyethylene (B3416737) Glycol (PEG): In copper methanesulfonate baths, both Gelatin and PEG have been studied for their ability to produce bright deposits. researchgate.net Research indicates that gelatin is particularly effective at creating a fine-grained structure compared to PEG. researchgate.net An optimized bath formulation for bright deposits includes 25 g/l of copper (as this compound), 30 ml/l of free methane sulfonic acid, 50 ppm of chloride ion, and 32 ppm of Gelatin, operated at a current density of 2-4 A/dm². researchgate.net PEG, often in conjunction with chloride ions, acts as a suppressor by forming a surface polymer film that regulates the deposition rate. nih.govelectrochem.org
Thiourea (B124793) and its Derivatives: Thiourea (TU) and its derivatives, such as Allyl Thiourea (ATU), are widely used as brightening and leveling agents. mdpi.comresearchgate.net Both TU and ATU exhibit a suppression effect on copper deposition in methanesulfonic acid baths. researchgate.net Thiourea, in particular, is used in decorative plating to produce homogeneous and bright films, with an optimal concentration found to be around 60 ppm in certain formulations. mdpi.com However, an excess of thiourea can be detrimental, leading to parasitic adsorption on the substrate that hinders the formation of copper nuclei and causes discontinuities in the final film. mdpi.com
Other Sulfonate-Containing Organics: Organics containing sulfonate groups are generally employed as brighteners. mdpi.com They function by selectively adsorbing onto specific crystal faces of the growing deposit, which hinders unidirectional crystal growth and prevents the formation of undesirable cone or block-like structures. mdpi.com This adsorption helps to level the surface by reducing peak heights and filling in valleys, thereby improving the physical properties of the coating. mdpi.com
Modulation of Crystallite Size and Orientation
Additives and plating conditions significantly modulate the crystallite size and preferred crystal orientation of the copper deposit. Copper coatings obtained from methanesulfonate electrolytes generally exhibit finer crystallites compared to those from traditional sulfate electrolytes. researchgate.net
The presence of organic additives almost universally leads to finer grain morphologies. nih.govresearchgate.netnih.gov For example, gelatin has been shown to produce a very fine-grained structure in this compound baths. researchgate.net Polyethylene glycol (PEG) also refines the grain size by increasing the cathodic polarization and improving the nucleation rate. rsc.org
The crystallographic orientation, or texture, of the deposit is also heavily influenced by the bath chemistry. While the methanesulfonate bath itself has a strong influence on crystal orientation, additives can further modify it. researchgate.net The addition of sulfonate-containing compounds can alter the texture coefficients (TC) of the (111), (200), and (220) crystal planes. mdpi.com In some cases, increasing the concentration of organic additives has been observed to decrease the prominence of the (111) texture. nih.gov Conversely, certain concentrations of PEG have been found to promote a high (220) crystal plane orientation. rsc.org The current density also plays a role, with deposit crystallite sizes generally decreasing as current density increases. dnu.dp.ua
| Additive | TC(111) % | TC(200) % | TC(220) % | Source(s) |
|---|---|---|---|---|
| None | 35.00 | 27.16 | 37.83 | mdpi.com |
| MPS | Slightly Increased | Slightly Increased | - | mdpi.com |
Control of Internal Stress and Microhardness of Copper Coatings
The mechanical properties of copper coatings, such as internal stress and microhardness, are closely linked to the microstructure, which is controlled by deposition parameters. A common observation is that as the crystallite size of the deposit decreases, both the internal stress and the microhardness of the coating tend to increase. dnu.dp.ua
In unstirred methanesulfonate electrolytes, the microhardness of the copper coating shows a slight increase as the current density rises. researchgate.net This corresponds with the grain refinement that occurs at higher current densities. Organic additives also play a significant role. The ratio of different additives, such as a leveler to an accelerator, can have a direct correlation with the residual stresses within the copper deposit. nih.gov
Internal stress is a critical factor, especially for obtaining thick layers of copper, as high stress can lead to cracking or delamination. dnu.dp.ua The electroplating process itself can induce internal stresses that may change over time as the deposit undergoes self-annealing at room temperature. google.com Fortunately, process parameters can be adjusted to mitigate this.
Impact of Stirring and Hydrodynamic Modes on Deposit Morphology and Quality
Hydrodynamic conditions, such as stirring the electrolyte, have a profound impact on the quality and properties of the copper deposit. Stirring expands the range of applicable current densities for obtaining high-quality coatings. dnu.dp.ua While quiescent baths are limited to below 3 A/dm², smooth, fine-grained deposits can be achieved in a stirred methanesulfonate electrolyte at current densities ranging from 1 to 7 A/dm². dnu.dp.ua
Stirring also mitigates the effect of current density on the coating's structural parameters. dnu.dp.ua More importantly, agitation can significantly reduce the internal stress of the copper coatings. dnu.dp.ua This reduction in stress is a crucial factor for applications requiring thick, adherent layers of copper. dnu.dp.ua Furthermore, strong convection helps to ensure a more uniform distribution of organic additives across the cathode surface, preventing localized depletion and contributing to a flatter, more uniform deposit. mdpi.com
Advanced Applications in Electrochemical Plating
The unique properties of this compound electrolytes make them highly suitable for advanced applications in the electronics industry, particularly for the metallization of high-aspect-ratio features.
Semiconductor Metallization: Alkanesulfonate-based electrolytes are ideal for depositing copper into sub-micron trenches and vias on semiconductor chips. google.com A key advantage is their ability to operate effectively at lower concentrations of free acid compared to traditional sulfate baths. This minimizes the corrosion and degradation of the sensitive copper "seed layers" that are pre-deposited on the chip surface to initiate plating. google.com
Through-Silicon Vias (TSVs): this compound is used for plating TSVs, which are critical vertical interconnects in 3D integrated circuits and advanced packaging. semanticscholar.orgresearchgate.net The electrolyte, often used with a single suppressor additive, allows for the complete, void-free filling of these high-aspect-ratio structures. semanticscholar.org
Printed Circuit Boards (PCBs): The technology is applied for the electrochemical copper plating of holes and microvias in PCBs, ensuring reliable electrical connections between different layers of the board. ijcsi.proijcsi.pro
Decorative Plating: Beyond electronics, methanesulfonic acid-based copper baths are being developed for decorative applications in industries like fashion accessories. They serve as a safer, more environmentally benign alternative to traditional, highly toxic alkaline cyanide baths. mdpi.com
Development of Eco-friendly Electroless Copper Deposition Baths
The development of environmentally benign electroless copper deposition baths is a critical area of research, driven by the need to eliminate hazardous chemicals like formaldehyde (B43269), a common reducing agent with significant environmental and health concerns. ijirse.in this compound is playing a key role in these next-generation formulations due to its high solubility, which allows for more concentrated and stable baths. ijirse.incecri.res.in
A significant advancement in this area is the substitution of formaldehyde with less hazardous reducing agents such as glyoxylic acid. ijirse.innmfrc.org Research has demonstrated the successful formulation of formaldehyde-free electroless copper baths using this compound as the copper source, EDTA as a chelating agent, and glyoxylic acid as the reducing agent. ijirse.in These baths, typically operating at a high pH (around 13), have shown promising results, producing deposits with a more refined grain size compared to those from formaldehyde-based baths. ijirse.in The high solubility of this compound also means that smaller replenishment volumes are needed, which helps maintain a constant operating temperature and reduces waste. ijirse.in
In addition to replacing formaldehyde, research has also focused on using other eco-friendly complexing agents and stabilizers. One study explored a bath containing glycerol (B35011) as a complexing agent and dimethylamineborane (DMAB) as the reducing agent. indianchemicalsociety.com The addition of stabilizers like tolyltriazole (B104456) (TTA) was found to enhance the deposition process, resulting in bright, honeycomb-shaped copper deposits with favorable physical and electrochemical properties. indianchemicalsociety.com The use of this compound in these baths contributes to the formation of deposits with a preferred (200) crystal orientation. cecri.res.inindianchemicalsociety.com
A comparison of a novel formaldehyde-free bath using this compound and glyoxylic acid with a conventional formaldehyde bath is presented below:
| Feature | This compound with Glyoxylic Acid | Conventional Bath with Formaldehyde |
| Reducing Agent | Glyoxylic Acid ijirse.in | Formaldehyde ijirse.in |
| Copper Source | This compound ijirse.in | Copper Sulfate cecri.res.in |
| Deposit Quality | More refined grain size, smooth, less nodular ijirse.in | Larger grain size ijirse.in |
| Deposition Rate | ~3.3 µm/h (with formaldehyde) cecri.res.in | ~1.5 µm/h cecri.res.in |
| Environmental Impact | Reduced; formaldehyde-free ijirse.in | Higher; contains carcinogenic formaldehyde ijirse.in |
| Bath Stability | Good at room temperature ijirse.in | Can be unstable cecri.res.in |
Utilization in ULSI and MEMS Applications
This compound electrolytes are increasingly being utilized in the fabrication of interconnects for Ultra-Large Scale Integration (ULSI) and in the manufacturing of Micro-Electro-Mechanical Systems (MEMS). researchgate.netresearchgate.net The primary advantages of this compound in these applications stem from its favorable electrochemical properties compared to traditional sulfuric acid-based baths. researchgate.net
One of the key benefits is the significantly smaller overpotential required for copper deposition in a methanesulfonic acid (MSA) bath. researchgate.net This lower overpotential, combined with a higher nucleation rate, allows for more efficient and rapid deposition of copper. researchgate.net The diffusion coefficient for copper deposition from an MSA bath has been measured at 6.82x10⁻⁶ cm²/s. researchgate.net
The resulting copper deposits from methane sulfonate baths exhibit properties that are highly desirable for ULSI and MEMS applications. The electroplated copper interconnects have shown low electrical resistance, in the range of 8–10 mΩ, with a corresponding electrical resistivity of 2.4 µΩ cm. researchgate.net Such low resistivity is crucial for minimizing electrical loss and enabling the interconnects to carry larger currents, a critical requirement for next-generation packaging. researchgate.net
Furthermore, the microstructure of the deposited copper can be controlled to achieve desired characteristics. For instance, X-ray diffraction studies have revealed the presence of a (220) texture along the length of electroplated copper pillars, and transmission electron microscopy has shown the presence of nanoscale copper twins. researchgate.net These microstructural features can influence the mechanical and electrical properties of the interconnects. The use of this compound baths has also been shown to be compatible with photoresists, with no void formation observed in the deposited copper. researchgate.net
Through Silicon Via (TSV) Metallization with this compound
Through Silicon Via (TSV) technology is a cornerstone of 3D integrated circuits, enabling vertical interconnection between stacked silicon wafers. The complete and void-free filling of these high-aspect-ratio vias with a conductive material, typically copper, is a critical and challenging process. This compound electrolytes offer significant advantages for TSV metallization. researchgate.netsemanticscholar.org
A major advantage of using this compound is the ability to achieve higher concentrations of copper ions in the electrolyte compared to copper sulfate solutions. This higher copper ion concentration can lead to a significant increase in the via filling speed, which is crucial for high-throughput manufacturing. researchgate.net
The successful filling of TSVs relies on a complex interplay of organic additives in the plating bath, including suppressors, accelerators, and levelers. Research has shown that additives in a methane sulfonic acid (MSA) electrolyte behave similarly to those in a sulfuric acid electrolyte, enabling the achievement of complete, void-free filling of TSVs. researchgate.netresearchgate.net For instance, a combination of a poloxamine suppressor and chloride has been successfully used in an acidic cupric methane sulfonate electrolyte to achieve bottom-up filling. researchgate.netsemanticscholar.org Compared to the conventional suppressor polyethylene glycol (PEG), poloxamine exhibits a larger time constant and a smaller diffusion constant. semanticscholar.org The interaction of these additives selectively inhibits copper deposition on the via opening and sidewalls while promoting it at the bottom of the via, leading to the desired bottom-up filling mechanism that prevents the formation of voids. researchgate.net
The optimization of plating conditions, including the concentration of additives and the applied current density, is crucial for achieving defect-free TSV filling. mdpi.com The use of a single-component additive that can function as both a suppressor and an accelerator is an area of active research to simplify bath maintenance and control. nih.gov
Comparison with Traditional Copper Electroplating Systems (e.g., Sulfate Electrolytes)
This compound electrolytes present a compelling alternative to traditional copper sulfate-based systems, offering a range of benefits in terms of electrochemical performance, deposit characteristics, and operational flexibility.
One of the most significant differences lies in the solubility of the copper salt. This compound is much more soluble in aqueous solutions than copper sulfate, which allows for the formulation of electrolytes with higher copper ion concentrations. researchgate.netresearchgate.net This can translate to higher achievable current densities and faster plating rates. researchgate.net
In terms of electrochemical behavior, copper deposition from a methane sulfonate bath typically occurs at a lower overpotential compared to a sulfate bath. researchgate.net However, linear sweep voltammetry analysis has indicated that the current density from an MSA electrolyte can be lower than that from a sulfuric acid electrolyte, which is attributed to its higher solution resistance. researchgate.netresearchgate.net
The properties of the resulting copper deposits also differ. Copper coatings obtained from a methane sulfonate electrolyte have been observed to have finer crystallites compared to those from a sulfate electrolyte. researchgate.net The addition of certain organic additives, such as gelatin, to a this compound bath can lead to the deposition of glossy copper coatings. researchgate.net
The throwing power, which is the ability of an electrolyte to produce a uniform deposit thickness on an irregularly shaped cathode, is a critical parameter in applications like printed circuit board through-hole plating. While acid copper sulfate baths can achieve high current efficiencies (close to 100%), their throwing power can be limited. nmfrc.org The higher conductivity and different polarization characteristics of methane sulfonate baths can potentially offer advantages in this regard. researchgate.net
A comparative overview of the key properties of this compound and copper sulfate electrolytes is provided in the table below:
| Property | This compound Electrolyte | Copper Sulfate Electrolyte |
| Copper Ion Solubility | High researchgate.netresearchgate.net | Lower researchgate.netresearchgate.net |
| Operating Current Density | Potentially higher due to higher solubility researchgate.net | Limited by copper ion concentration nih.gov |
| Deposition Overpotential | Lower researchgate.net | Higher researchgate.net |
| Deposit Grain Size | Finer researchgate.net | Coarser researchgate.net |
| Conductivity | High, better than HCl and H₂SO₄ researchgate.net | Good nmfrc.org |
| Environmental Profile | Biodegradable, less toxic researchgate.net | More established environmental concerns |
| Additives Behavior | Similar to sulfate systems researchgate.netresearchgate.net | Well-understood and widely studied nih.gov |
Catalytic Applications and Reaction Mechanisms Involving Copper Methane Sulfonate
Copper Methane (B114726) Sulfonate as a Catalyst in Organic Transformations
Copper methane sulfonate, also known as copper(II) mesylate, serves as a versatile and efficient catalyst in a variety of organic transformations. Its utility stems from the Lewis acidic nature of the copper(II) ion and the unique properties of the methanesulfonate (B1217627) anion. This combination facilitates a range of reactions, from oxidation and coupling to carbon-carbon and carbon-heteroatom bond formation.
General Catalysis of Oxidation and Coupling Reactions
This compound and related copper complexes are effective catalysts for a range of oxidative coupling reactions. These reactions are fundamental in synthetic organic chemistry for the construction of complex molecules from simpler precursors. The catalytic cycle often involves the copper center mediating the reaction between two nucleophilic centers, frequently C-H or X-H bonds (where X is a heteroatom), in the presence of an oxidant.
Research has shown that copper(II) acetate (B1210297) is a widely used oxidant and co-catalyst in these transformations, particularly in conjunction with rhodium and ruthenium catalysts. unirioja.es The mechanism of these reactions can be intricate, often involving the formation of organometallic intermediates and redox cycling of the copper catalyst. unirioja.es For instance, in some copper-catalyzed oxidative cross-coupling reactions, a Cu(II) complex can coordinate with a substrate, such as an N-methoxybenzamide, and under radical conditions, facilitate the homolytic cleavage of an N-H bond to form a nitrogen-centered radical. unirioja.es
Copper-catalyzed reactions also play a crucial role in the formation of sulfones. One such example is the air-tolerant copper-catalyzed sulfonylative Hiyama cross-coupling reaction, which enables the formation of diaryl sulfones from aryl silanes, a sulfur dioxide surrogate like DABSO, and aryl iodides. nih.govresearchgate.net This reaction tolerates a wide array of polar functional groups. nih.govresearchgate.net Mechanistic studies, including DFT calculations, suggest the formation of a Cu(I)-sulfinate intermediate through the rapid insertion of a SO₂ molecule. nih.govresearchgate.net
| Reaction Type | Catalyst System | Key Features | Reference |
|---|---|---|---|
| Oxidative Cross-Coupling | Copper Complexes with an Oxidant | Couples two nucleophilic centers (C-H, X-H) | unirioja.es |
| Sulfonylative Hiyama Cross-Coupling | Cu(I) Catalyst | Forms diaryl sulfones from aryl silanes and aryl iodides; air-tolerant | nih.govresearchgate.net |
Henry (Nitroaldol) Reaction Catalysis in Aqueous Media
The Henry, or nitroaldol, reaction is a classic carbon-carbon bond-forming reaction involving the addition of a nitroalkane to a carbonyl compound. Copper complexes have emerged as effective catalysts for this transformation, with some systems demonstrating high enantioselectivity. nih.govmdpi.comrsc.org The use of aqueous media is of particular interest from a green chemistry perspective.
Copper(II) complexes, particularly those with chiral ligands, have been shown to catalyze the Henry reaction between various aldehydes and nitromethane. For example, a dichloro[(-)-sparteine-N,N']copper(II) complex has been reported to yield Henry adducts with high enantioselectivities, ranging from 73-97% ee. nih.govrsc.org
Recent research has explored the use of copper-pyrazolyl-complex modified microgels as catalysts for the Henry reaction. rwth-aachen.de These microgel catalysts, which can be used in numerous reaction cycles, have shown significantly higher yields compared to the pure copper(II)-pyrazolyl-complexes. rwth-aachen.de The localization of the copper complexes within the microgel core resulted in higher product yields than when the complexes were located in the shell. rwth-aachen.de The reaction conditions for these microgel-catalyzed Henry reactions often involve a water-methanol mixture. rwth-aachen.de
| Catalyst System | Reactants | Key Findings | Reference |
|---|---|---|---|
| Dichloro[(-)-sparteine-N,N']copper(II) complex | Nitromethane and various aldehydes | High enantioselectivities (73-97% ee) | nih.govrsc.org |
| Copper-Pyrazolyl-Complex Modified Microgels | Benzaldehyde derivatives and nitromethane | Higher yields compared to pure complexes; reusable catalyst | rwth-aachen.de |
Enantioselective Synthesis of C-C, C-B, C-H, and C-Si Bonds using Sulfonate N-Heterocyclic Carbene-Copper Complexes
Copper complexes incorporating sulfonate N-heterocyclic carbene (NHC) ligands have proven to be exceptionally effective catalysts for a wide range of enantioselective transformations. nih.govresearchgate.net These air-stable ligands can be prepared on a multigram scale, enhancing their practical utility. nih.gov The unique structural attributes of these sulfonate NHC-Cu catalysts are responsible for their ability to facilitate reactions with high efficiency, regio-, and enantioselectivity. nih.govresearchgate.net
These catalytic systems have been successfully applied to a variety of reactions, including:
Allylic substitutions nih.govresearchgate.net
Conjugate additions nih.govresearchgate.net
Proto-boryl additions to alkenes nih.govresearchgate.net
Boryl and silyl (B83357) substitutions nih.govresearchgate.net
Hydride-allyl additions to alkenyl boronates nih.govresearchgate.net
Additions of boron-containing allyl moieties to N-H ketimines nih.govresearchgate.net
The development of these catalysts was driven by the shortcomings of existing methods, and they have been instrumental in the efficient and enantioselective total or formal synthesis of biologically active molecules. nih.gov Mechanistic analyses have provided detailed insights into how the structural features of these catalysts control the reaction outcomes. nih.govresearchgate.net
Alkynylation and Benzofurane Formation Catalysis
This compound and related copper catalysts play a significant role in the synthesis of benzofurans, a common motif in natural products and pharmaceuticals. One prominent method involves the copper-mediated oxidative annulation of phenols and unactivated internal alkynes. rsc.orgresearchgate.net Mechanistic studies suggest a pathway involving a reversible electrophilic carbocupration of the phenol (B47542), followed by alkyne insertion and cyclization. rsc.orgresearchgate.net
Another approach is the aerobic oxidative cyclization of phenols and alkynes, which can be achieved in a one-pot procedure using a copper catalyst and molecular oxygen. rsc.org This transformation proceeds through a sequential nucleophilic addition of the phenol to the alkyne followed by oxidative cyclization. rsc.org
Furthermore, a dual catalytic system of gold and silver has been developed for the synthesis of 3-alkynyl benzofurans from phenols. nih.gov This one-pot protocol involves a tandem C-H alkynylation of the phenol and an oxy-alkynylation of the newly introduced triple bond. nih.gov Mechanistic studies support the involvement of a bimetallic gold-silver species. nih.gov
| Method | Catalyst System | Reactants | Key Features | Reference |
|---|---|---|---|---|
| Oxidative Annulation | Copper-mediated | Phenols and unactivated internal alkynes | Forms benzofuran (B130515) derivatives | rsc.orgresearchgate.net |
| Aerobic Oxidative Cyclization | Copper catalyst with O₂ | Phenols and alkynes | One-pot, regioselective synthesis | rsc.org |
| Tandem C-H Alkynylation/Oxy-Alkynylation | Au-Ag bimetallic | Phenols and alkynylbenziodoxole reagents | Direct synthesis of 3-alkynyl benzofurans | nih.gov |
C-O and N-Arylation Reactions
Copper-catalyzed cross-coupling reactions are powerful tools for the formation of C-O and C-N bonds, particularly in the synthesis of N-arylsulfonamides. These reactions typically involve the coupling of an aryl halide with a nucleophile. While palladium-based systems are also common, copper catalysis offers advantages in terms of cost and, in some cases, reactivity.
An efficient method for the N-arylation of arylsulfonamides utilizes a combination of KF/Al₂O₃ as a base, CuI as the catalyst, and N,N'-dimethylethylenediamine (N,N'-DMEDA) as a ligand. researchgate.net This system is effective for a variety of aryl bromides, aryl iodides, and heteroaryl bromides. researchgate.net Interestingly, in some cases, the copper catalyst can be activated by the solvent, obviating the need for a specific ligand. researchgate.net
Ligand-free copper-catalyzed N-arylation of methanesulfonamides with aryl bromides has also been reported, offering an economical and experimentally simple approach. nie.edu.sg This method can achieve product yields up to 80% and is applicable to a wide range of substrates under non-inert reaction conditions. nie.edu.sg Mechanistic studies on copper-catalyzed N-arylation of amides suggest that the Cu(I)-mediated aryl halide activation step is often rate-determining. mit.edu
Catalytic Synthesis of Diisopentyl Oxalate (B1200264)
The synthesis of esters from carboxylic acids and alcohols is a fundamental organic reaction. Copper p-toluene sulfonate, a close analog of this compound, has been shown to be an effective catalyst for the synthesis of diisopentyl oxalate from oxalic acid and isopentyl alcohol. researchgate.net The use of a copper sulfonate salt as a catalyst highlights the potential of this compound in facilitating esterification reactions.
The general synthesis of metal oxalates, including copper oxalate, can be achieved through precipitation reactions involving a copper salt and oxalic acid or an oxalate solution. nih.govrsc.org More environmentally friendly methods are also being explored, such as using ascorbic acid as a source of the oxalate ligand. nih.govrsc.org
Mechanistic Investigations of this compound Catalysis
Mechanistic studies are fundamental to understanding and optimizing the catalytic activity of this compound. These investigations delve into the intricate details of the catalytic cycle, including the roles of different copper oxidation states, the nature of the active species, and the influence of ligands and reaction conditions.
Role of Copper Oxidation States (e.g., Cu(I), Cu(II)) in Catalytic Cycles
The catalytic versatility of copper compounds, including this compound, is largely rooted in the accessibility of multiple oxidation states, primarily Cu(I) and Cu(II). The interplay between these states forms the basis of many catalytic cycles. Mechanistic studies on various copper-catalyzed reactions reveal that the process often involves a redox cycle where the copper center alternates between Cu(I) and Cu(II), and sometimes Cu(0) or Cu(III).
In many cross-coupling and oxidation reactions, a Cu(I)/Cu(II) or a Cu(I)/Cu(III) cycle is operative. For instance, in aerobic oxidative coupling reactions, an "oxidase"-type mechanism is often proposed, which involves two distinct redox half-reactions: the aerobic oxidation of a Cu(I) catalyst to Cu(II), followed by the Cu(II)-promoted coupling of substrates. rsc.org The turnover-limiting step in such reactions can be the oxidation of Cu(I) by O2. rsc.org
The specific role of each oxidation state is crucial. Cu(I) species are often involved in the initial activation of substrates, while the higher oxidation state, Cu(II), facilitates the key bond-forming or oxidation step. The methanesulfonate anion in copper(II) methanesulfonate typically binds to the Cu(II) center through a single oxygen atom, influencing the electronic properties of the metal center. While detailed mechanistic work specifically on copper methanesulfonate is not as prevalent as for other copper salts, the fundamental principles derived from studies on Cu(I) and Cu(II) precursors in reactions like N-arylation and C-O bond formation are considered broadly applicable. acs.org The choice of the initial copper source—be it Cu(I), Cu(II), or even Cu(0)—can influence the reaction rate and mechanism, as different sources may enter the catalytic cycle at different points. acs.org
Identification and Characterization of Active Copper Species (e.g., Terminal Copper Nitrenes)
Identifying the transient, highly reactive intermediates that are the true active species in a catalytic cycle is a significant challenge. Among these, terminal copper-nitrene species have long been postulated as key intermediates in important transformations like aziridination and amination reactions. nih.gov The high reactivity of these intermediates has historically made their direct characterization difficult. nih.gov
However, recent advances have enabled the synthesis and spectroscopic characterization of a room-temperature stable terminal copper(II)-nitrene radical species, stabilized by a triazamacrocyclic ligand architecture. nih.gov This breakthrough provides direct evidence for the existence of such species and allows for the study of their intrinsic reactivity. This characterized copper-nitrene compound was shown to be capable of performing nitrene-transfer to phosphines and abstracting hydrogen atoms from substrates with weak C-H bonds, confirming its role in these fundamental reaction types. nih.gov
While these specific stabilizing ligands are not methanesulfonate, the findings are critical. They demonstrate that a copper(II) center can support a terminal nitrene, a key step in proposing detailed mechanisms for reactions catalyzed by general copper(II) sources like this compound. Copper-catalyzed sulfimidation, a reaction involving nitrene transfer, has also been successfully carried out in aqueous media, further highlighting the potential for copper complexes to generate and utilize nitrene intermediates under various conditions. researchgate.netnih.gov The characterization of these active species is crucial for understanding reaction mechanisms and designing more efficient and selective catalysts.
Ligand Design and its Modulation of Catalytic Activity and Selectivity
Ligand design is a cornerstone of modern catalysis, allowing for precise control over the behavior of a metal center. In copper-catalyzed reactions, including those that may employ this compound as a precursor, ligands play a multifaceted role in modulating both catalytic activity and selectivity. The development of effective ligand systems has been instrumental in transforming traditional, harsh copper-mediated reactions into mild, catalytic processes with broad applicability. nih.gov
Diamine-based ligands, for example, have been shown to enable copper-catalyzed cross-coupling reactions to proceed under much milder conditions (e.g., non-polar solvents, lower temperatures) than previously possible. nih.gov The ligand's function is to bind to the copper center, thereby altering its steric and electronic environment. This modulation affects the catalyst's solubility, stability, redox potential, and its ability to coordinate with substrates.
Key aspects of ligand design include:
Steric Hindrance: Bulky ligands can create a specific coordination environment that favors certain reaction pathways or enhances enantioselectivity in asymmetric catalysis.
Electronic Properties: Electron-donating or electron-withdrawing groups on the ligand can tune the electron density at the copper center, influencing its reactivity and redox potential. For instance, anionic ligands have been designed to increase the electron density on the copper, enhancing its catalytic activity in amination reactions. sinocompound.com
Chelation: Polydentate ligands that form stable chelate rings with the copper ion can prevent catalyst deactivation and control the geometry of the active species. Chiral anionic tridentate N,N,P-ligands have been successfully developed for copper-catalyzed enantioconvergent radical cross-coupling reactions. sustech.edu.cn
The strategic design of ligands has led to the development of highly efficient copper catalysts for a wide range of transformations, including C-N, C-O, C-S, and C-C bond formations. sinocompound.com
| Ligand Class | Key Features | Impact on Copper Catalysis | Example Reactions |
|---|---|---|---|
| Diamine Ligands (e.g., Cyclohexanediamine) | Bidentate N,N-donors, readily available backbone. | Enables milder reaction conditions, improves catalyst stability and substrate scope. nih.gov | Goldberg amidation, C-O coupling, N-arylation of heterocycles. nih.gov |
| Oxalic Diamides | Tunable steric and electronic properties. | Allows for low catalyst loading while maintaining good yields. sinocompound.com | Hydroxylation and alkoxylation of aryl halides, C-N coupling. sinocompound.com |
| Anionic N,N,P-Ligands | Tridentate, combines hard (N) and soft (P) donors. | Increases reducing capability of copper; enables enantiocontrol in radical reactions. sustech.edu.cn | Enantioconvergent C(sp3)−C(sp) cross-coupling. sustech.edu.cnsustech.edu.cn |
Solvent Effects and Reaction Conditions in Catalytic Systems (e.g., Aqueous Media)
The reaction environment, defined by the solvent and other conditions, has a profound impact on the outcome of copper-catalyzed reactions. Solvents can do much more than simply dissolve reactants; they can actively participate in the catalytic cycle by coordinating to the metal center, stabilizing transition states, and influencing reaction pathways. researchgate.netrsc.org
The effect of the solvent is particularly significant in copper catalysis because copper(I) complexes often have vacant coordination sites, allowing solvent molecules to bind directly to the metal. mdpi.com This coordination can significantly alter the redox properties and structure of the catalyst. For example, studies on copper-catalyzed atom transfer radical polymerization (ATRP) have shown that the equilibrium constant is highly dependent on the solvent, as different solvents stabilize the Cu(I) and Cu(II) states to varying degrees. mdpi.com In some cases, changing the solvent can lead to a more uniform and effective catalyst layer, improving selectivity for desired products. chemrxiv.org
While many copper-catalyzed reactions are performed in organic solvents, there is growing interest in using more environmentally benign media, such as water. Performing these reactions in aqueous media presents unique challenges and opportunities. Water can influence catalyst stability and reactivity, but successful catalysis in water demonstrates the robustness of the system. Recently, a copper-catalyzed sulfimidation reaction, which proceeds via nitrene transfer, was successfully developed to be fast, chemoselective, and compatible with biomolecules in aqueous media. researchgate.netnih.gov This work highlights the potential for designing copper catalytic systems that function effectively in complex aqueous environments, paving the way for applications in bioconjugation and materials science. nih.gov
Methane Oxidation Catalysis by Copper-Based Systems
The direct, selective oxidation of methane to valuable chemicals like formaldehyde (B43269) or methanol (B129727) is a primary goal in catalysis due to the abundance and low cost of methane. mdpi.com Copper-based catalysts have emerged as promising candidates for these challenging transformations. While this compound can serve as a versatile precursor for synthesizing copper catalysts, research in this area has largely focused on heterogeneous systems such as copper-exchanged zeolites and supported or mixed metal oxides.
Selective Oxidation of Methane to Formaldehyde by Oxygen
The partial oxidation of methane to formaldehyde using molecular oxygen is a thermodynamically favorable but challenging reaction, as over-oxidation to carbon monoxide and carbon dioxide is common. mdpi.com Various copper-based systems have been investigated to achieve high selectivity for formaldehyde.
Copper-molybdenum complex oxides (Cu–MoOx) have demonstrated high selectivity for formaldehyde formation. rsc.orgrsc.org Studies have shown that the catalytically active and selective phase in these systems is Cu3Mo2O9. rsc.org The high redox performance of this phase is believed to contribute to the high yield of formaldehyde. The addition of water vapor to the reactant stream can further enhance the activity of these catalysts. rsc.org
Another effective approach involves supporting copper on mesoporous silica (B1680970), such as SBA-15. Among various metals supported on SBA-15, copper showed the highest activity for the selective oxidation of methane to formaldehyde. oup.com This catalyst was capable of achieving a high formaldehyde space-time yield of 870 g kgcat−1 h−1. oup.com
More recently, photocatalysis using single-atom copper catalysts has shown exceptional promise. A system using atomic copper on a tungsten oxide substrate, driven by visible light, achieved a formaldehyde selectivity of 96.5% at ambient temperature. nih.gov This approach overcomes the high temperatures typically required for methane activation and represents a significant step towards sustainable chemical production. nih.gov
| Catalyst System | Reaction Conditions | Key Findings | Reference |
|---|---|---|---|
| Cu/SBA-15 | Gas phase, O2 oxidant | Highest activity among various M/SBA-15 catalysts. HCHO space-time yield of 870 g kgcat−1 h−1. | oup.com |
| Cu–MoOx | Gas phase, O2 oxidant, with H2O vapor | High selectivity to formaldehyde. The Cu3Mo2O9 phase was identified as the most effective component. | rsc.orgrsc.org |
| Single-atom Cu on WO3 | Visible light (420 nm), 25 °C, O2 oxidant | Achieved 96.5% selectivity for formaldehyde with a high time yield. | nih.gov |
Role of Copper Ions on Mesoporous Silica Supports (e.g., SBA-15)
Copper ions, often introduced from precursor compounds such as this compound, exhibit enhanced catalytic activity when dispersed on high-surface-area mesoporous silica supports like SBA-15. These supports are characterized by highly ordered nanopores and large surface areas, which are crucial for developing efficient heterogeneous catalysts. nih.gov The primary role of SBA-15 is to provide a stable framework that allows for the high dispersion of copper species, preventing their aggregation into larger, less active particles and ensuring that a greater number of catalytic sites are accessible to reactants. researchgate.net
Research has demonstrated the effectiveness of Cu-SBA-15 systems in various oxidation reactions. The large pores of SBA-15 facilitate the diffusion of substrates and products, which can lead to improved catalytic performance compared to microporous materials or homogeneous catalysts. mdpi.com The specific nature of the copper species—whether they are isolated ions, nanoparticles, or complex oxides—can be controlled during synthesis, influencing the catalyst's activity and selectivity in reactions such as the oxidation of alkenes and the decomposition of environmental pollutants like nitrous oxide. mdpi.comutem.edu.my
Table 1: Examples of Copper-Functionalized SBA-15 Catalysts and Applications
| Catalyst System | Copper Species | Target Reaction | Key Findings | Reference(s) |
|---|---|---|---|---|
| Cu(II)-Schiff Base on NH₂-SBA-15 | Covalently anchored Cu(II) complex | Cyclohexene Oxidation | Improved stability and reusability compared to the homogeneous catalyst; support prevents leaching of the active metal. | mdpi.com |
| Cu Nanoparticles in COOH-SBA-15 | Copper Nanoparticles (2.8-3.1 nm) | General Catalysis | Functionalized support allows for the synthesis of small, well-dispersed Cu nanoparticles. | rsc.org |
| Cu-incorporated SBA-15 | Incorporated Cu ions | N₂O Decomposition | Copper-containing SBA-15 showed the highest catalytic activity for N₂O decomposition among various transition metals tested. | utem.edu.my |
Investigation of Lattice Oxygen and Reduced Copper Sites in Activation of Molecular Oxygen
In the realm of oxidation catalysis involving copper compounds, two key active components are often identified: lattice oxygen and reduced copper sites. These sites play a crucial role in the activation of C-H bonds in molecules like methane and in the subsequent reaction pathways involving molecular oxygen.
Lattice Oxygen Participation: In catalysts based on copper oxides (CuO), the oxygen atoms that are part of the oxide's crystal structure, known as lattice oxygen, can directly participate in the oxidation mechanism. Studies on different facets of CuO have shown that under-coordinated copper-oxygen pairs on the surface act as active centers for methane activation. rsc.org The lattice oxygen can abstract a hydrogen atom from a methane molecule, initiating the oxidation process. The reactivity of this lattice oxygen can be tuned by combining copper oxide with other metal oxides. For example, in a Cu/WO₃ catalyst system, the formation of a copper tungstate (B81510) (CuWO₄) phase creates lattice oxygen sites that are highly active for the partial oxidation of methane to valuable products like methanol and formaldehyde. researchgate.net
Role of Reduced Copper Sites: The activation of molecular oxygen (O₂), a critical step in many oxidation reactions, is often facilitated by reduced copper centers, typically Cu(I). In photocatalysis, for instance, single-site copper catalysts can adsorb O₂. Upon light irradiation, photogenerated electrons can be transferred to the copper site, facilitating the reduction of the adsorbed O₂. nih.gov This process leads to the formation of highly reactive oxygen species, such as hydroperoxyl radicals (•OOH). These radicals can then react with substrate molecules like methane, which may be activated elsewhere on the catalyst, to form the desired products. The cycle is completed when the resulting Cu(II) site is reduced back to Cu(I). This interplay between the oxidation states of copper is fundamental to the catalytic cycle of oxygen activation. nih.gov
Table 2: Methane Activation on Different Copper Oxide Surfaces
| Catalyst Surface | Proposed Active Site | Activation Energy Barrier | Mechanism | Reference(s) |
|---|---|---|---|---|
| CuO(011) | Under-coordinated Cu-O pairs | Not specified | M-L-O site pairs synergistically activate the C-H bond. | rsc.org |
| CuO(010) | Lattice Oxygen | 71.5 kJ mol⁻¹ | Lattice oxygen abstracts hydrogen from methane, producing a methyl radical. | rsc.org |
| Cu/WO₃ | Lattice Oxygen in CuWO₄ | Not specified | Active for partial oxidation of methane to CH₃OH and HCHO at 400 °C. | researchgate.net |
Enhancement of Methane Oxidation by pMMO in Methanotrophic Bacteria
Methanotrophic bacteria utilize methane as their sole source of carbon and energy, a process initiated by the enzyme methane monooxygenase (MMO). nih.gov The membrane-bound form of this enzyme, particulate methane monooxygenase (pMMO), is found in nearly all methanotrophs and its function is critically dependent on copper. nih.govnih.gov The expression and activity of pMMO are regulated by the availability of copper ions in the cellular environment; a high copper-to-biomass ratio stimulates the expression of the pMMO enzyme. nih.gov
The catalytic power of pMMO stems from its complex structure, which incorporates multiple copper centers. pnas.orgresearchgate.net Structural studies of pMMO from various bacterial species have revealed a trimeric architecture, with each protomer containing distinct metal sites. These include mononuclear and dinuclear copper sites located in the soluble regions of the protein and another metal site within the membrane that can be occupied by copper or zinc. nih.govresearchgate.net
The active site for methane oxidation is now understood to be a copper cluster within the pmoB subunit of the enzyme. nih.gov Recent cryogenic electron microscopy studies have identified this active site as a tricopper cluster. researcher.life This cluster is capable of binding and activating molecular oxygen. It is proposed that the tricopper cluster, containing Cu(I) ions, provides the necessary reducing equivalents to cleave the O=O bond, generating a highly reactive oxygen species. This potent oxidant is then used to hydroxylate the exceptionally strong C-H bond of methane, converting it to methanol with high efficiency and selectivity under ambient conditions. researcher.life Understanding the structure and function of these biological copper sites provides a blueprint for designing new, environmentally friendly catalysts for methane conversion. nih.gov
Table 3: Metal Centers in Particulate Methane Monooxygenase (pMMO)
| Metal Center | Location | Proposed Role | Key Characteristics | Reference(s) |
|---|---|---|---|---|
| Dinuclear Copper Center | Periplasmic region of pmoB subunit | Part of the active site for O₂ binding and activation. | Highly conserved across different species; EXAFS data suggests a Cu-Cu interaction. | nih.govresearchgate.net |
| Mononuclear Copper Center | Periplasmic region of pmoB subunit | Uncertain; may be involved in electron transfer. | Non-conserved; EPR signals are consistent with a Type 2 Cu(II) site. | nih.govpnas.orgresearchgate.net |
| Tricopper Cluster | Transmembrane domain | Catalytic site of hydroxylation. | Binds O₂ and cleaves the O=O bond to hydroxylate methane. | researcher.life |
Hydrometallurgical and Extractive Metallurgy Research with Methanesulfonic Acid and Its Copper Salts
Leaching of Copper from Primary and Secondary Resources
The high solubility of metal methanesulfonates makes MSA an effective lixiviant for a range of copper-bearing minerals. researchgate.net Its application in leaching copper from oxide ores like malachite and sulfide ores such as chalcopyrite has been a key area of investigation.
Studies have demonstrated the efficacy of methanesulfonic acid in dissolving copper from various ores. The leaching of copper from malachite, an oxide ore, has been investigated, showing that MSA is a viable lixiviant. researchgate.net For sulfide ores, research on chalcopyrite leaching with MSA has shown promising results. In one study, a suite of leaching tests on chalcopyrite at 75°C revealed that a solution of 30 g/L MSA with 5 g/L ferric ions achieved the highest copper extraction of 47% after 96 hours. researchgate.net The addition of an oxidant like hydrogen peroxide significantly enhances this process, with copper extraction levels exceeding 90% at 75°C. researchgate.net
The general chemical reaction for the dissolution of malachite in an acid like MSA can be represented as: Cu₂CO₃(OH)₂(s) + 4H⁺(aq) → 2Cu²⁺(aq) + CO₂(g) + 3H₂O(l) 911metallurgist.com
For chalcopyrite, the leaching process is more complex and often requires an oxidizing agent to proceed efficiently.
Kinetic studies are crucial for understanding the rate and mechanism of copper dissolution in methanesulfonic acid systems. Research on malachite leaching with MSA indicated that the dissolution process follows the shrinking core model. researchgate.net Similarly, the leaching of chalcopyrite in an MSA-hydrogen peroxide system has been analyzed using the shrinking core model. arizona.eduresearchgate.net These studies help in determining the rate-limiting step of the leaching process, which can be either diffusion through a product layer or the surface chemical reaction.
The activation energy calculated for the reaction of chalcopyrite with MSA and hydrogen peroxide was found to be 39.9 kJ/mol, suggesting that the reaction is controlled by the chemical reaction rate. researchgate.net Another study determined the activation energy to be 79.8 kJ/mol for a similar system. arizona.edutandfonline.com
Several factors significantly influence the efficiency of copper leaching in methanesulfonic acid.
Acid Concentration: For malachite, the concentration of the leaching reagent has a significant effect on copper extraction. researchgate.net
Temperature: An increase in temperature generally enhances the leaching rate. For malachite, reaction temperature was found to be a significant factor. researchgate.net In the case of chalcopyrite leaching with MSA and hydrogen peroxide, temperatures of 75°C were shown to be effective. researchgate.netarizona.edu Increasing the temperature can improve the kinetics of mineral dissolution and increase the solubility of minerals. ceon.rs
Oxidizing Agents: The presence of an oxidizing agent is critical for the efficient leaching of sulfide minerals like chalcopyrite. Hydrogen peroxide has been shown to be a particularly effective oxidant in MSA systems, increasing copper extraction from chalcopyrite to over 90%. researchgate.net Periodic additions of hydrogen peroxide were found to enhance copper extraction and leaching kinetics compared to a single initial addition. arizona.edutandfonline.com The reaction order with respect to hydrogen peroxide was found to be 1.26, indicating a high dependency on its concentration. arizona.edutandfonline.com
The following table summarizes the effect of hydrogen peroxide concentration on copper extraction from chalcopyrite in a methanesulfonic acid solution.
| H₂O₂ Concentration (vol. %) | Copper Extraction (%) after 72 hours |
| 0.3 | Increased gradually |
| 0.9 | 99 |
| >1.5 | 75 (decrease observed) |
Data derived from a study with periodic additions of H₂O₂ and 30 g/L MSA. tandfonline.com
The shrinking core model is a widely used kinetic model to describe the leaching of solid particles in a fluid. This model has been successfully applied to the dissolution of both malachite and chalcopyrite in methanesulfonic acid. researchgate.netarizona.edu The model helps to identify the rate-determining step of the reaction. For chalcopyrite leaching in an MSA-H₂O₂ system, the reaction mechanism was found to be diffusion-controlled through a protective sulfur layer at lower temperatures and controlled by the surface chemical reaction at temperatures above 55°C. arizona.edutandfonline.com
A semi-empirical rate equation was developed to describe the leaching of copper from malachite in MSA. researchgate.net For chalcopyrite, the reaction orders with respect to MSA and H₂O₂ were determined to be 0.19 and 1.26, respectively, which can be incorporated into a kinetic equation to model the leaching process. arizona.edutandfonline.com
Recovery of Other Metals from Diverse Feedstocks
The application of methanesulfonic acid and its salts extends beyond copper recovery to the extraction of other valuable metals from various mineral sources.
Ferric methanesulfonate (B1217627) has been demonstrated as a highly effective lixiviant for the extraction of zinc from sphalerite (ZnS). murdoch.edu.auresearchgate.net This approach presents a more environmentally sustainable alternative to traditional high-temperature roasting-leaching processes that produce hazardous sulfur dioxide gas. murdoch.edu.auresearchgate.net
In a study using 0.8 M ferric methanesulfonate, an impressive 99.3% of zinc was extracted from sphalerite particles (106-150 μm) after 96 hours of leaching at 70°C. murdoch.edu.auresearchgate.net A key advantage of this process is the production of elemental sulfur as a byproduct instead of sulfur dioxide. murdoch.edu.auresearchgate.net
Mineralogical analysis of the reaction products confirmed the formation of a core-shell structure, with an unreacted sphalerite core and a shell of elemental sulfur. murdoch.edu.auresearchgate.net The efficiency of the zinc extraction is facilitated by the porous nature of the sulfur shell, which allows for the transfer of the lixiviant to the unreacted core. murdoch.edu.au Compared to common inorganic lixiviants like ferric sulfate (B86663) and ferric chloride, ferric methanesulfonate exhibits greater extraction efficiency and is less corrosive and toxic. murdoch.edu.auresearchgate.net
The table below outlines the key findings of zinc extraction from sphalerite using ferric methanesulfonate.
| Parameter | Value |
| Lixiviant | Ferric Methanesulfonate |
| Lixiviant Concentration | 0.8 M |
| Mineral | Sphalerite (ZnS) |
| Particle Size | 106-150 μm |
| Temperature | 70 °C |
| Leaching Time | 96 hours |
| Zinc Extraction | 99.3% |
| Byproduct | Elemental Sulfur |
Electrochemical Dissolution and Recovery of Tin from Printed Circuit Boards
Methanesulfonic acid (MSA) is utilized in hydrometallurgical processes for the recovery of tin from electronic scrap, such as printed circuit boards (PCBs). The process involves the electrochemical dissolution of tin-lead solders, which are common in PCBs. Research has demonstrated that a solution containing methanesulfonic acid and hydrogen peroxide can effectively dissolve the solder, allowing for the dismantling of components from the boards.
In one study, the optimal conditions for dismantling PCBs were found to be a concentration of 0.5 mol/L of hydrogen peroxide and 3.5 mol/L of methanesulfonic acid, with a reaction time of 45 minutes. Under these conditions, the leaching rate of lead and tin was nearly 100%, while the dissolution of copper was minimal (less than 3%). This selectivity is crucial for the efficient recovery of individual metals.
The electrochemical process in an MSA-based electrolyte offers a more environmentally friendly alternative to traditional smelting methods or the use of other acids like fluoroboric acid, which can release hazardous fumes. The high solubility of tin methanesulfonate allows for the preparation of concentrated electrolyte solutions, which is beneficial for high-rate electroplating and recovery of tin.
Refining of Precious Metal Bearing Materials (e.g., Silver)
Methanesulfonic acid presents a promising alternative to traditional refining methods for precious metals like silver, which often involve nitric acid and produce harmful nitrogen oxide gases. When combined with an oxidizing agent such as hydrogen peroxide, MSA can effectively leach silver from raw materials, including those from secondary sources which may contain various impurities.
Research into the leaching of raw silver granules (containing approximately 94% silver) has shown that high leaching yields are achievable. nih.govnih.gov Key findings from these studies include:
High Leaching Yields: Silver leaching yields of over 90% can be achieved. nih.govnih.gov
Optimal Conditions: Favorable conditions include elevated temperatures (65°C to 80°C), high solid concentrations (up to 500 g/L), and a stoichiometric excess of hydrogen peroxide. nih.govnih.gov
Increased Selectivity: At higher solid concentrations and elevated temperatures, the selectivity of the process concerning the leaching of palladium (a common impurity) improves. nih.govnih.gov
The high solubility of silver methanesulfonate in aqueous solutions is a significant advantage in these processes. nih.govh2020-nemo.euresearchgate.net This property allows for the creation of concentrated leaching solutions, which can then be subjected to electrowinning to recover high-purity silver. This MSA-based approach is considered a more ecologically sound technology for silver refining. nih.govresearchgate.net
Exploration in Lithium-ion Battery Recycling Flowsheets
The recycling of lithium-ion batteries (LIBs) is critical for the recovery of valuable metals such as lithium, cobalt, nickel, and manganese. Methanesulfonic acid is being actively explored as a lixiviant in hydrometallurgical flowsheets for this purpose. rsc.orgosti.govrsc.org Its strong acidity, coupled with its environmental benefits, makes it a suitable candidate for leaching metals from the "black mass" of spent LIBs. osti.govresearchgate.net
Studies have shown that MSA can achieve high leaching efficiencies for the valuable metals contained in LIB cathodes. For instance, under optimized conditions (1.5 M MSA, 0.2 M H2O2, 60°C, and 50 g/L pulp density), quantitative leaching of lithium was achieved within 30 minutes, while nickel and cobalt required 2 hours, and manganese 4 hours. osti.gov In another study focusing on LiCoO2 powders, leaching efficiencies of nearly 100% for both lithium and cobalt were reported. researchgate.netcityu.edu.hk
The use of MSA in LIB recycling offers several advantages:
High Metal Salt Solubility: The resulting metal methanesulfonates are highly soluble, facilitating subsequent recovery steps. osti.gov
Green Lixiviant: As a biodegradable and less toxic acid, MSA is a more sustainable option compared to conventional mineral acids. osti.govresearchgate.net
Effective Leaching: MSA has demonstrated comparable or even superior leaching performance to other organic acids under similar conditions. cityu.edu.hk
The leachate obtained from this process can be used to regenerate cathode materials, demonstrating the potential for a closed-loop recycling process. researchgate.netcityu.edu.hk
Environmental and Sustainability Aspects in Extractive Metallurgy
Methanesulfonic Acid as an Environmentally Sustainable Lixiviant
Methanesulfonic acid is increasingly recognized as a "green acid" and an environmentally sustainable lixiviant in extractive metallurgy. researchgate.netsemanticscholar.orgrsc.org Its adoption in hydrometallurgical processes is driven by a combination of its chemical efficacy and its favorable environmental profile compared to traditional mineral acids. rsc.orgrsc.orgnih.gov MSA is considered a safer alternative for leaching metals from both primary and secondary sources. researchgate.netrsc.org
The sustainability of MSA is supported by several key characteristics:
Low Volatility: It has a very low vapor pressure, which reduces the risk of harmful fumes and makes handling safer. rsc.orgnih.govarkema.com
Non-Oxidizing Nature: Unlike nitric acid or concentrated sulfuric acid, MSA is non-oxidizing, which minimizes the formation of hazardous byproducts and allows for greater selectivity in leaching processes. rsc.orgnih.govarkema.com
Recyclability: MSA can be recovered from pregnant leach solutions, for instance through vacuum distillation, and reused in subsequent leaching cycles, contributing to a more circular economy. rsc.org
These properties make MSA a promising agent for developing more sustainable metal extraction and recycling processes. researchgate.net
Biodegradability and Low Toxicity of Methanesulfonic Acid
A significant environmental advantage of methanesulfonic acid is its ready biodegradability. arkema.comarkema.comj-kirr.or.kr It is a naturally occurring compound within the organic sulfur cycle. arkema.com This inherent biodegradability means that MSA can be broken down by natural processes, reducing its long-term environmental impact. arkema.com
Furthermore, MSA exhibits low toxicity, particularly when compared to other strong acids used in metallurgy. rsc.orgresearchgate.netnih.govj-kirr.or.kr Its low toxicity to aquatic life and the absence of toxic fumes contribute to a safer working environment and reduced ecological risk. arkema.com The combination of commendable biodegradability and low toxicity positions MSA as a more environmentally benign choice for various industrial applications, including extractive metallurgy. rsc.orgnih.gov
Challenges and Advantages Compared to Conventional Inorganic Acids (e.g., Sulfuric Acid, Hydrochloric Acid, Nitric Acid)
While methanesulfonic acid offers significant environmental and operational benefits, its comparison with conventional inorganic acids reveals both advantages and challenges.
Advantages of Methanesulfonic Acid:
High Solubility of Metal Salts: Metal methanesulfonates are generally very soluble in water, often more so than the corresponding sulfates. rsc.orgj-kirr.or.kr This is particularly advantageous for metals like lead and silver, whose sulfate and chloride salts are poorly soluble. rsc.org
Non-Oxidizing and Non-Volatile: Unlike nitric acid and concentrated sulfuric acid, MSA is non-oxidizing, which can improve selectivity. rsc.orgnih.govarkema.com Its low volatility makes it safer to handle than hydrochloric and nitric acids, which can produce corrosive and toxic fumes. j-kirr.or.kr
Electrochemical Stability: The methanesulfonate anion is electrochemically stable, making MSA-based electrolytes suitable for electrowinning and electroplating processes without the generation of harmful gases like chlorine (as with HCl). dntb.gov.uabohrium.com
Reduced Corrosion: MSA is generally less corrosive to equipment compared to mineral acids. rsc.orgnih.govj-kirr.or.kr
Challenges of Methanesulfonic Acid:
Higher Cost: A primary barrier to the widespread adoption of MSA is its higher price compared to bulk inorganic acids like sulfuric acid. rsc.orgnih.gov
Lower Acidity Compared to Sulfuric Acid: In some instances, the dissolution rates of metals in sulfuric acid may be higher than in MSA under the same conditions, attributed to the higher acidity of sulfuric acid. j-kirr.or.kr
Sulfate Formation upon Biodegradation: Since methanesulfonate biodegrades into sulfate, the same environmental emission restrictions that apply to sulfate must be considered. rsc.orgnih.gov
Table 1. Comparison of Methanesulfonic Acid with Conventional Inorganic Acids
| Feature | Methanesulfonic Acid (MSA) | Sulfuric Acid (H₂SO₄) | Hydrochloric Acid (HCl) | Nitric Acid (HNO₃) |
|---|---|---|---|---|
| Volatility | Low rsc.orgnih.gov | Low | High (fuming) j-kirr.or.kr | High (fuming) j-kirr.or.kr |
| Oxidizing Nature | Non-oxidizing rsc.orgnih.gov | Oxidizing (concentrated) | Non-oxidizing | Strongly oxidizing j-kirr.or.kr |
| Metal Salt Solubility | Generally very high rsc.orgj-kirr.or.kr | Variable; low for Pb, Ca, Ag j-kirr.or.kr | Generally high, but low for Ag, Pb | Very high |
| Toxicity/Hazards | Low toxicity, biodegradable rsc.orgresearchgate.netnih.gov | Corrosive, dehydration hazard | Corrosive, toxic fumes | Corrosive, toxic NOx fumes j-kirr.or.kr |
| Cost | Higher rsc.orgnih.gov | Low | Low | Low |
Advanced Analytical and Spectroscopic Characterization Techniques
Crystallographic Techniques
Crystallographic techniques are indispensable for determining the three-dimensional arrangement of atoms within a crystalline solid. For copper methanesulfonate (B1217627), these methods reveal critical information about its molecular structure, crystal packing, and the characteristics of thin films or coatings.
Single crystal X-ray diffraction stands as the definitive method for elucidating the precise molecular and crystal structure of compounds. In the case of copper methanesulfonate, this technique has been applied to its hydrated form, copper(II) methanesulfonate tetrahydrate.
The analysis reveals a structure composed of square planar tetraaquacopper(II), [Cu(H₂O)₄]²⁺, ions. nih.gov The methanesulfonate anions are not directly coordinated to the copper ion in the equatorial plane but occupy the apical positions of the coordination sphere through one of their oxygen atoms. nih.gov This arrangement indicates that each methanesulfonate ion is coordinated to a single [Cu(H₂O)₄]²⁺ unit, forming a distinct structural motif. nih.gov The methanesulfonate ion itself maintains its characteristic C₃ᵥ symmetry within the crystal structure. nih.gov This detailed structural information is fundamental to understanding the compound's physical and chemical properties.
| Parameter | Value |
|---|---|
| Crystal System | Data not available |
| Space Group | Data not available |
| Coordination Geometry | Square planar [Cu(H₂O)₄]²⁺ with apically coordinated methanesulfonate ions nih.gov |
| Methanesulfonate Coordination | Monodentate via one oxygen atom nih.gov |
X-ray diffraction (XRD) is a powerful tool for analyzing polycrystalline powders and thin films, such as those produced by electrodeposition. Studies on copper coatings electrodeposited from copper methanesulfonate electrolytes show that the resulting structure is a face-centred cubic (fcc) lattice. researchgate.netresearchgate.net The characteristics of these coatings are highly dependent on the electrodeposition conditions.
Research indicates that the size of the crystallites in the copper deposit decreases as the current density increases during deposition. researchgate.netresearchgate.netresearchgate.net Conversely, stirring the electrolyte during the process can lessen the impact of current density on the coating's structure. researchgate.netresearchgate.net It has been observed that copper coatings derived from methanesulfonate electrolytes tend to have finer crystallites compared to those from traditional sulfate (B86663) electrolytes. researchgate.net The addition of substances like gelatin to the electroplating bath can further refine the grain structure, leading to the deposition of bright, smooth, and fine-grained copper coatings. researchgate.netresearchgate.net
Table 2: XRD Findings for Electrodeposited Copper from Methanesulfonate Bath
| Parameter | Observation | Reference |
|---|---|---|
| Crystal Structure | Face-centred cubic (fcc) lattice | researchgate.netresearchgate.net |
| Effect of Current Density | Crystallite size decreases with increasing current density | researchgate.netresearchgate.netresearchgate.net |
| Effect of Electrolyte Stirring | Mitigates the impact of current density on structural parameters | researchgate.netresearchgate.net |
| Comparison with Sulfate Bath | Coatings have finer crystallites | researchgate.net |
Vibrational Spectroscopy
Vibrational spectroscopy techniques probe the vibrational modes of molecules. These methods are highly sensitive to the chemical environment of functional groups and the nature of intermolecular interactions, providing a molecular-level fingerprint of the compound.
Fourier Transform Infrared (FTIR) spectroscopy is used to identify functional groups and study bonding within a molecule. In copper methanesulfonate tetrahydrate, the FTIR spectrum shows distinct peaks corresponding to the vibrations of the methanesulfonate anion. researchgate.net A key area of interest is the S-O stretching modes of the sulfonate (SO₃) group. researchgate.net
When the methanesulfonate ion is coordinated to the copper center, as it is in the hydrated crystal, there is a clear distinction in the infrared spectrum compared to uncoordinated (ionic) methanesulfonates. nih.gov This difference is particularly evident in the vibrations of the SO₃ group, which are sensitive to the intermolecular bonding environment. nih.govresearchgate.net The interaction with the copper aquo complex affects the energies of these vibrational modes, providing spectroscopic evidence of the coordination. nih.gov
Table 3: Key FTIR Vibrational Modes for Methanesulfonate Species Note: Specific peak positions for Copper Methanesulfonate are compared with Methanesulfonic Acid.
| Vibrational Mode | Methanesulfonic Acid (cm⁻¹) | Copper Methanesulfonate Tetrahydrate (cm⁻¹) | Reference |
|---|---|---|---|
| SO₃ Asymmetric Stretch | 1190 | Shifted due to intermolecular bonding | researchgate.net |
| SO₃ Symmetric Stretch | 985 | Shifted due to intermolecular bonding | researchgate.net |
| C-S Stretch | 772 | Data not specified | researchgate.net |
Raman spectroscopy, like FTIR, measures the vibrational modes of a molecule, providing a unique "fingerprint" that allows for identification and characterization. spectroscopyonline.comspectroscopyonline.comnih.govmdpi.com For copper methanesulfonate, the Raman spectrum is dominated by the vibrational modes of the SO₃ group. nih.gov
Interestingly, while the infrared spectra show clear distinctions between ionic and coordinated methanesulfonates, the SO₃ modes in the Raman spectra exhibit little variation. nih.gov The S–O symmetric stretch, which appears at approximately 1050 cm⁻¹, shows only a minor variation in the copper complex. nih.gov However, the modes associated with the methyl (CH₃) group, such as C–H stretches and deformations, are found to be essentially independent of the coordination mode in both Raman and IR spectroscopy. nih.gov This combination of IR and Raman data provides a more complete picture of the molecule's vibrational behavior.
Inelastic Neutron Scattering (INS) is a powerful technique that complements IR and Raman spectroscopy for studying molecular vibrations. irdg.org Unlike optical techniques, INS is particularly sensitive to the motion of hydrogen atoms and is not governed by the same selection rules. This allows for the observation of all vibrational modes. nih.gov
In the study of metal methanesulfonates, including the copper compound, INS has been used in conjunction with IR and Raman spectroscopy to achieve a comprehensive assignment of the vibrational modes of the methanesulfonate ion. nih.gov This combined approach is crucial for a complete understanding of the vibrational dynamics. The INS data confirms that the transition energies of the methyl group modes (C–H stretches, deformations, rock, and torsion) are largely unaffected by whether the methanesulfonate ion is ionically bonded or coordinated to a metal center like copper. nih.gov
Electronic Spectroscopy
Electronic spectroscopy techniques are pivotal in elucidating the electronic structure and coordination environment of copper ions in copper methanesulfonate systems. These methods probe the transitions of electrons between different energy levels upon absorption of ultraviolet or visible light.
Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for characterizing copper(II) methanesulfonate complexes in solution. The absorption of UV or visible radiation by the complex corresponds to the excitation of electrons from lower energy d-orbitals to higher energy d-orbitals or from ligand-based orbitals to metal-based orbitals. shu.ac.uk
d-d Transitions: For copper(II) complexes, which have a d9 electron configuration, the absorption of light in the visible or near-infrared region can promote an electron between d-orbitals. nih.gov These absorptions, known as d-d transitions, are typically broad and of low intensity. bch.ro The position, shape, and intensity of these bands are highly sensitive to the geometry and nature of the ligands surrounding the Cu(II) ion. For instance, square-planar copper(II) complexes often exhibit a broad d-d transition band in the 550-600 nm range. bch.ro Quantum chemical calculations on various copper(II) complexes confirm that these transitions are dominated by copper d-d transitions. nih.gov
Charge-Transfer Transitions: More intense absorption bands, typically found in the UV region, can be assigned to ligand-to-metal charge-transfer (LMCT) transitions. nih.gov In the context of copper methanesulfonate, this would involve the transfer of an electron from an orbital primarily located on the methanesulfonate ligand to the singly occupied d-orbital of the copper(II) center.
Solvatochromic Effects: Solvatochromism is the phenomenon where the color of a solution changes with the polarity of the solvent. wikipedia.org This effect arises because different solvents can stabilize the electronic ground state and the excited state of the solute to different extents, altering the energy gap for electronic transitions. wikipedia.orgmdpi.com In copper methanesulfonate solutions, changing the solvent can shift the position of the d-d or LMCT bands, providing insight into the interaction between the solvent molecules and the copper complex. A shift to a longer wavelength (red shift) with increasing solvent polarity is known as positive solvatochromism, while a shift to a shorter wavelength (blue shift) is termed negative solvatochromism. wikipedia.org
When copper methanesulfonate is used as a precursor for synthesizing copper nanoparticles, UV-Vis spectroscopy can detect the formation of the nanoparticles through an absorption band attributed to surface plasmon resonance (SPR). epa.govmdpi.com Freshly prepared solutions of copper nanoparticles typically show a characteristic SPR absorption band at approximately 550-600 nm. epa.govmdpi.com
| Electronic Transition Type | Typical Wavelength Region | Typical Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Information Obtained |
|---|---|---|---|
| d-d Transitions | Visible / Near-IR (~500-800 nm) | Low (10 - 100) | Coordination geometry, Ligand field strength |
| Ligand-to-Metal Charge Transfer (LMCT) | UV / Visible (~250-450 nm) | High (1,000 - 10,000) | Nature of ligand-metal bonding |
| Surface Plasmon Resonance (SPR) | Visible (~550-600 nm) | High (variable) | Formation and presence of copper nanoparticles |
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly specific technique for studying materials with unpaired electrons. It is exceptionally well-suited for the characterization of copper(II) methanesulfonate, as the Cu(II) ion has a d9 electronic configuration with one unpaired electron, making it EPR active. acs.org In contrast, copper(I) (d10) and metallic copper(0) (d10s1, but delocalized in the metal) are typically EPR silent. This makes EPR a definitive tool for confirming the +2 oxidation state of copper. nih.gov
The EPR spectrum of a Cu(II) complex provides detailed information about its electronic structure and coordination environment. The spectrum is characterized by g-values and hyperfine coupling constants (A-values). ethz.ch
g-Values: The g-value indicates the magnetic field at which resonance occurs and is sensitive to the local environment of the unpaired electron. For Cu(II) complexes, the g-tensor is often anisotropic, described by principal values g|| and g⊥ for axial symmetry. ethz.ch The relationship between these values (e.g., g|| > g⊥ > 2.0023) can help determine the ground electronic state and the geometry of the complex.
Hyperfine Coupling: The unpaired electron interacts with the magnetic moment of the copper nucleus (which has a nuclear spin, I = 3/2). This interaction, known as hyperfine coupling, splits the EPR signal into four distinct lines (2I + 1 = 4). libretexts.org The magnitude of this splitting, given by the hyperfine coupling constant A, provides significant insight into the nature of the copper-ligand bonds and the coordination geometry. nih.gov
By analyzing the EPR spectrum of a sample containing copper methanesulfonate, one can quantify the amount of EPR-active Cu(II) and gain a detailed understanding of its coordination sphere. acs.org
| EPR Parameter | Symbol | Significance for Copper(II) Methanesulfonate |
|---|---|---|
| g-factor | g | Identifies the presence of the unpaired electron; anisotropy (g||, g⊥) reveals coordination geometry. |
| Hyperfine Coupling Constant | A | Interaction with the Cu nucleus (I=3/2) splits the signal into 4 lines, confirming the presence of copper. The magnitude (A||, A⊥) reflects the covalency of the Cu-ligand bonds. |
Microscopic and Surface Characterization
Microscopy techniques are essential for analyzing the morphology, topography, and structure of materials derived from copper methanesulfonate, particularly in applications like electrodeposition and nanomaterial synthesis.
Scanning Electron Microscopy (SEM) is a primary technique for visualizing the surface morphology and grain structure of copper layers electrodeposited from methanesulfonate baths. In this method, a focused beam of electrons scans the surface of the sample, and the resulting signals (such as secondary electrons) are used to create a high-resolution image of the surface.
Studies on copper electrodeposition from methanesulfonate electrolytes consistently show that this system can produce smooth, fine-grained deposits. dnu.dp.uaresearchgate.net SEM analysis reveals how various electrodeposition parameters influence the final morphology of the copper coating:
Current Density: The size of the deposit crystallites tends to decrease as the current density is increased. dnu.dp.ua However, operating at excessively high current densities can lead to the formation of powdery deposits. researchgate.net High-quality, smooth deposits are typically obtained in a current density range of 1 to 7 A/dm² in stirred electrolytes. dnu.dp.uaresearchgate.net
Additives: The addition of organic compounds like gelatin to the copper methanesulfonate bath has been shown to produce very fine-grained and bright deposits. researchgate.net
Electrolyte Conditions: Stirring the electrolyte mitigates the impact of current density on the coating's structure and expands the range of current densities that can be used to obtain high-quality coatings. dnu.dp.ua
Research comparing methanesulfonate baths to traditional sulfate baths has used SEM to demonstrate that deposits from the sulfonate bath are finer-grained. researchgate.net
| Deposition Parameter | Effect on Morphology (Observed by SEM) | Reference |
|---|---|---|
| Increasing Current Density | Decreases crystallite size; can lead to powdery deposits at very high densities. | dnu.dp.uaresearchgate.net |
| Stirring Electrolyte | Mitigates the effect of current density, allowing for smooth deposits over a wider range. | dnu.dp.ua |
| Addition of Gelatin | Promotes the formation of very fine, bright deposits. | researchgate.net |
| Comparison to Sulfate Bath | Deposits from methanesulfonate baths are finer-grained. | researchgate.net |
Atomic Force Microscopy (AFM) provides three-dimensional topographical information at the nanoscale by scanning a sharp tip attached to a cantilever across the sample surface. hui-nano.com The deflection of the cantilever is measured to create a detailed map of surface features and roughness. hui-nano.com
In the context of copper methanesulfonate, AFM is used to quantitatively assess the surface topography and roughness of electrodeposited copper films. researchgate.netmdpi.com This analysis is crucial for applications where a smooth and uniform surface is required. AFM can provide quantitative data on parameters such as:
Grain Size and Shape: High-resolution AFM imaging can resolve individual grains on the surface, complementing SEM analysis.
Film Uniformity: AFM can be used to evaluate the thickness and uniformity of thin films and coatings. hui-nano.com
Studies have employed AFM to investigate how additives in the methanesulfonate electroplating bath control the roughness of the resulting copper layer at the nanoscale. mdpi.com The technique is sensitive enough to detect subtle changes in surface topography resulting from different deposition conditions or post-deposition treatments. researchgate.netnih.gov
| AFM Measurement | Information Provided |
|---|---|
| Topographical Imaging | Provides a 3D map of the surface, showing features like grains, pits, and nodules. |
| Surface Roughness Analysis (e.g., RMS) | Quantifies the smoothness of the deposited copper layer. |
| Particle/Grain Analysis | Measures the size and distribution of grains on the surface. |
Transmission Electron Microscopy (TEM) is an indispensable tool for the characterization of nanomaterials, such as copper nanoparticles, that can be synthesized using copper methanesulfonate as a precursor. TEM operates by passing a beam of electrons through an ultrathin specimen; the interaction of the electrons with the sample forms a highly magnified image. nih.gov
TEM provides critical information about copper nanoparticles that cannot be obtained by other methods:
Size and Size Distribution: TEM images allow for the direct measurement of individual nanoparticle diameters, enabling the determination of the average particle size and the size distribution within a sample. mdpi.com For example, TEM analysis of biosynthesized copper nanoparticles has revealed spherical particles with an average size of 20 nm. mdpi.com
Shape and Morphology: TEM clearly reveals the shape of the nanoparticles, which are often found to be spherical. mdpi.comresearchgate.net It can also identify more complex structures, such as core-shell nanoparticles. researchgate.netnsf.gov
Crystallinity and Internal Structure: High-resolution TEM (HR-TEM) can resolve the atomic lattice of a nanoparticle, determining whether it is a single crystal or polycrystalline. researchgate.net By using selected area electron diffraction (SAED), the crystal structure of the nanoparticles can be confirmed.
TEM analysis is crucial for understanding how synthesis conditions influence the physical characteristics of the resulting copper nanomaterials, which in turn dictate their properties and performance in various applications.
| TEM Analysis Mode | Information Obtained for Copper Nanomaterials |
|---|---|
| Bright-Field Imaging | Particle size, shape, and size distribution. |
| High-Resolution TEM (HR-TEM) | Internal crystal structure, lattice fringes, defects. |
| Selected Area Electron Diffraction (SAED) | Crystallographic structure and phase identification. |
Thermal Analysis
Thermal analysis techniques are crucial for determining the stability and decomposition characteristics of chemical compounds. For copper methanesulfonate, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide key insights into its behavior upon heating.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. While detailed TGA data for pure copper methanesulfonate is not extensively published, studies on various transition metal methanesulfonates, including copper, have been performed. atamanchemicals.com The thermal decomposition pathway can be inferred from analogous compounds like cobalt(II) methanesulfonate. researchgate.net
The decomposition of hydrated metal methanesulfonates typically occurs in three main stages:
Dehydration: The initial weight loss corresponds to the removal of water of crystallization. For tetrahydrated salts, this can occur in one or more steps. researchgate.net
Anhydrous Salt Decomposition: Following dehydration, the anhydrous salt begins to decompose at higher temperatures. For cobalt(II) methanesulfonate, this occurs in the range of 365–480°C, yielding a mixture of metal sulfates and oxides. researchgate.net A similar pathway is expected for copper methanesulfonate.
Oxide Formation: At elevated temperatures, typically around 800°C or higher, the intermediate products further decompose to form the final stable metal oxide residue, which for copper would be copper(II) oxide (CuO). researchgate.netresearchgate.net
The precise decomposition temperatures and intermediate products can be influenced by the experimental atmosphere (e.g., inert or oxidizing). researchgate.net
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. This technique identifies thermal events such as melting, crystallization, and decomposition as endothermic or exothermic peaks.
DSC studies on hydrated metal methanesulfonates have been conducted to measure dehydration enthalpies. researchgate.net The thermal degradation process for these compounds involves a series of endothermic and exothermic events. researchgate.net
Dehydration: The removal of water is an endothermic process, represented by a downward peak in the DSC curve.
Decomposition: The subsequent decomposition of the anhydrous salt can be a complex process with multiple peaks. Depending on the atmosphere, the degradation can be endothermic (in an inert N2 atmosphere) or exothermic (in air). researchgate.net For copper(II) complexes, the final decomposition step that yields CuO is typically an exothermic process in an air atmosphere. researchgate.net
Electrochemical Characterization Methods
Electrochemical methods are fundamental for studying the behavior of copper methanesulfonate in solution, particularly in the context of electroplating, where it serves as an electrolyte. These techniques provide data on reaction kinetics, mass transport, and interfacial properties.
Cyclic Voltammetry (CV) and Linear Sweep Voltammetry (LSV) are potentiodynamic techniques where the current at a working electrode is measured as the potential is swept. libretexts.org These methods are used to investigate the electrochemical processes of copper deposition from methanesulfonate solutions.
In a typical CV experiment for a copper methanesulfonate electrolyte, as the potential is swept towards more negative values, a sharp increase in cathodic current is observed, corresponding to the reduction of Cu²⁺ ions and the deposition of copper metal. researchgate.net One study observed this sharp rise at approximately 0.125 V, which passed through a current maximum at around 0 V. researchgate.net The overpotential required for copper deposition is noted to be significantly smaller in a methanesulfonate bath compared to a traditional sulfuric acid bath. researchgate.net The cathodic peak current is also higher in the methanesulfonate bath, suggesting a greater amount of copper is deposited under the same conditions. researchgate.net
LSV is particularly useful for determining key electrochemical parameters. researchgate.net By analyzing the voltammetric data, values for the exchange current density (i₀) and the cathodic transfer coefficient (αc) can be calculated, which are essential for understanding the kinetics of the electron transfer reaction. researchgate.net
| Parameter | Description | Typical Context of Determination |
|---|---|---|
| Cathodic Peak Potential (Epc) | The potential at which the maximum reduction current is observed. | Observed around 0 V vs. reference in a methanesulfonate bath. researchgate.net |
| Exchange Current Density (i₀) | A measure of the rate of the redox reaction at equilibrium. | Determined from LSV data for methanesulfonate electrolytes. researchgate.net |
| Cathodic Transfer Coefficient (αc) | A factor that describes the symmetry of the energy barrier for the redox reaction. | Determined from LSV data for methanesulfonate electrolytes. researchgate.net |
Chronoamperometry involves stepping the electrode potential to a value where a faradaic reaction occurs and monitoring the resulting current as a function of time. wikipedia.org This technique is applied to study the nucleation and growth mechanism of copper deposition from methanesulfonate baths. The shape of the current-time transient provides information about the nucleation process (e.g., instantaneous or progressive). Studies have shown that the current transient in a methanesulfonate bath is significantly steeper than in a sulfate bath at similar potentials, indicating a faster nucleation rate. researchgate.net
Furthermore, for diffusion-controlled processes, the current decay over time follows the Cottrell equation, which can be used to determine the diffusion coefficient (D) of the electroactive species (Cu²⁺ ions). researchgate.netwikipedia.org
Chronopotentiometry is a galvanostatic technique where a constant current is applied to the working electrode, and the potential is monitored over time. wikipedia.org It is frequently used to study reaction mechanisms and kinetics in electrodeposition systems. The time it takes for the concentration of the reactant at the electrode surface to drop to zero (the transition time) is related to the reactant's concentration and diffusion coefficient. wikipedia.org
| Technique | Parameter Determined | Finding in Methanesulfonate Systems |
|---|---|---|
| Chronoamperometry | Nucleation Rate | Faster nucleation rate observed compared to sulfate baths. researchgate.net |
| Chronoamperometry | Diffusion Coefficient (D) of Cu²⁺ | Can be estimated from current-time transients using the Cottrell equation. researchgate.netresearchgate.net |
| Chronopotentiometry | Reaction Mechanism | Provides insights into the steps of the electrodeposition process. wikipedia.org |
Electrochemical Impedance Spectroscopy (EIS) is a powerful steady-state technique that measures the impedance of an electrochemical system over a range of AC frequencies. mdpi.com The resulting data is often analyzed by fitting it to an equivalent electrical circuit model to understand the various processes occurring, such as charge transfer and mass transport. acs.org
For a copper methanesulfonate electrolyte, EIS can characterize both the bulk solution properties and the phenomena at the electrode-electrolyte interface. mdpi.com A common model used is the simplified Randles cell, which includes:
Solution Resistance (Rₛ): The resistance of the electrolyte between the working and reference electrodes. This is determined from the high-frequency intercept of the impedance spectrum (Nyquist plot) with the real axis. gamry.comlibretexts.org
Charge Transfer Resistance (R꜀ₜ): Related to the kinetics of the copper deposition reaction at the electrode surface. The diameter of the semicircle in the Nyquist plot corresponds to R꜀ₜ. gamry.com
Double-Layer Capacitance (Cdl): Represents the capacitance of the electrical double layer that forms at the interface between the electrode and the electrolyte. mdpi.com
EIS is highly sensitive to the composition of the plating bath and can be used to monitor the condition of the electrolyte during processing. mdpi.com
Rotating Ring-Disk Electrode (RRDE) Voltammetry for Electrochemical Deposition Behavior
Rotating Ring-Disk Electrode (RRDE) voltammetry is a powerful hydrodynamic technique used to investigate the mechanisms of electrochemical reactions. In the context of copper methanesulfonate, it is instrumental in studying the kinetics and intermediates involved in the electrodeposition of copper from methanesulfonate electrolytes.
Cu²⁺ + e⁻ → Cu⁺
Cu⁺ + e⁻ → Cu(s)
In an RRDE setup, the central disk electrode is where the primary electrochemical reaction, such as copper deposition, occurs. The surrounding ring electrode can be used to detect soluble intermediates generated at the disk. For instance, by setting the ring potential to oxidize Cu(I) back to Cu(II), the presence and flux of the Cu(I) intermediate can be quantified during the deposition process on the disk. This provides direct evidence for the two-step mechanism and allows for the determination of kinetic parameters for each step. nmfrc.org
Research on copper electrodeposition from methanesulfonate electrolytes has shown that the quality of the copper deposit is influenced by factors such as current density and the presence of additives. dnu.dp.uamdpi.com Smooth, fine-grained copper deposits are typically obtained within a specific range of current densities, and stirring the electrolyte can expand this range. dnu.dp.ua RRDE can be employed to study how additives, like brighteners and levelers, affect the kinetics of the individual electron transfer steps and the formation of the Cu(I) intermediate, thereby influencing the morphology and properties of the final copper film.
Mass Spectrometry Techniques
Mass spectrometry is a vital analytical tool for determining the elemental composition and elucidating the structure of chemical compounds by measuring the mass-to-charge ratio of ions.
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique particularly useful for analyzing large and thermally labile molecules, including metal-ligand complexes. rhhz.netnih.gov When analyzing copper methanesulfonate solutions, ESI-MS can provide information about the species present in the solution, such as solvated copper ions and any complexes that may form.
A significant consideration in the ESI-MS analysis of copper(II) complexes is the potential for the in-source reduction of Cu(II) to Cu(I). nih.govresearchgate.net This phenomenon can complicate the interpretation of mass spectra, as the observed ions may not accurately represent the species present in the bulk solution. The reduction can be influenced by the solvent and other components of the solution. researchgate.net
For the methanesulfonate anion (CH₃SO₃⁻) itself, ESI-MS can be used for its detection and quantification. nih.gov In a typical negative ion mode ESI-MS spectrum, the methanesulfonate anion would be expected to show a prominent peak at a mass-to-charge ratio (m/z) corresponding to its molecular weight.
| Ion | Expected m/z |
| [CH₃SO₃]⁻ | 95.0 |
This table represents the expected primary ion for the methanesulfonate anion in negative mode ESI-MS.
Cryo Ultra High Resolution ESI-MS is an advanced variation of the technique that involves analyzing samples at cryogenic temperatures. This can be particularly advantageous for studying reaction intermediates and unstable complexes by slowing down their decomposition, though specific applications to copper methanesulfonate are not widely documented.
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive technique for determining the elemental composition of a sample, capable of detecting most elements at concentrations down to the parts-per-trillion level. analytik-jena.com For copper methanesulfonate, ICP-MS is the ideal method for verifying the purity of the compound and for analyzing the composition of electroplating baths. analytik-jena.fr
The analysis of a copper methanesulfonate solution by ICP-MS would involve introducing an acidified and diluted sample into a high-temperature argon plasma. The plasma atomizes and ionizes the elements present. The resulting ions are then passed into a mass spectrometer, which separates them based on their mass-to-charge ratio.
A primary application of ICP-MS in this context is the quantification of trace metallic impurities in high-purity copper or in copper methanesulfonate plating solutions. rsc.orgsemanticscholar.org The presence of even small amounts of certain impurities can adversely affect the performance of the resulting copper deposits in electronic applications. analytik-jena.com A typical analysis would quantify a suite of elemental impurities.
| Element | Isotope(s) Measured | Typical Reporting Limit (in solution) |
| Silver (Ag) | 107, 109 | µg/L |
| Arsenic (As) | 75 | µg/L |
| Bismuth (Bi) | 209 | µg/L |
| Iron (Fe) | 56, 57 | µg/L |
| Lead (Pb) | 206, 207, 208 | µg/L |
| Antimony (Sb) | 121, 123 | µg/L |
| Selenium (Se) | 78, 82 | µg/L |
| Tin (Sn) | 118, 120 | µg/L |
| Zinc (Zn) | 64, 66 | µg/L |
This table provides an example of elements that might be quantified by ICP-MS for purity assessment of a copper-containing solution. The exact reporting limits depend on the instrument and matrix.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of molecules in solution and the solid state. However, its application to copper(II) compounds can be challenging.
¹H and ¹³C NMR: The direct analysis of copper(II) methanesulfonate by ¹H or ¹³C NMR is generally not feasible. The copper(II) ion is paramagnetic, which leads to significant broadening of NMR signals, often to the point where they become undetectable with standard high-resolution NMR spectrometers. huji.ac.il
However, ¹H and ¹³C NMR are invaluable for characterizing the methanesulfonate anion itself or any organic ligands that might be used to form complexes with copper. For the methanesulfonate anion (CH₃SO₃⁻), the ¹H NMR spectrum would show a singlet for the methyl protons. The ¹³C NMR spectrum would similarly show a single resonance for the methyl carbon. nih.govspectrabase.com
| Nucleus | Compound/Ion | Solvent | Chemical Shift (ppm) |
| ¹³C | Methanesulfonic acid | Deuterium oxide | ~40 |
| ¹³C | Methanesulfonic anhydride | CDCl₃ | ~42 |
This table shows representative ¹³C NMR chemical shifts for the methyl carbon in methanesulfonic acid and its anhydride. The exact shift for the methanesulfonate anion can vary with solvent and counter-ion. spectrabase.comchemicalbook.com
³¹P NMR: While ¹H and ¹³C NMR are limited by the paramagnetic nature of Cu(II), ³¹P NMR spectroscopy is a crucial tool for studying diamagnetic copper(I) complexes that incorporate phosphine (B1218219) ligands. rasayanjournal.co.in Should copper(II) methanesulfonate be used as a precursor to synthesize a copper(I) complex containing, for example, triphenylphosphine (PPh₃), ³¹P NMR would be essential for characterizing the resulting product. cmu.edursc.org
The coordination of a phosphine ligand to a copper(I) center results in a change in the ³¹P chemical shift compared to the free ligand. Furthermore, coupling between the phosphorus nucleus (³¹P, I=1/2) and the copper nuclei (⁶³Cu and ⁶⁵Cu, both I=3/2) can lead to signal broadening or splitting, providing valuable information about the structure and bonding within the complex. rasayanjournal.co.in In solid-state ³¹P CP/MAS NMR, the signals can appear as asymmetric quartets due to the interaction between the phosphorus and the quadrupolar copper nuclei. rasayanjournal.co.in
| Compound Type | Typical ³¹P Chemical Shift Range (ppm) |
| Free Triphenylphosphine (PPh₃) | ~ -5 |
| [Cu(PPh₃)₃X] type complexes | ~ -2 to -10 |
| [Cu(PMe₃)₃Cl] | ~ -43.1 |
This table provides illustrative ³¹P NMR chemical shift data for free triphenylphosphine and representative copper(I)-phosphine complexes. Data is compiled from various sources for general reference. cmu.edu
Molecular Modeling and Simulation
While quantum chemical calculations examine the static properties of molecules, molecular modeling and simulation techniques are used to study their dynamic behavior and interactions over time.
Molecular Dynamics (MD) is a computational method that simulates the physical movements of atoms and molecules over time. It is a powerful tool for studying the behavior of ions in solution, including solvation structures and transport properties. rsc.orgmdpi.com
For copper methanesulfonate in an aqueous solution, MD simulations can provide a detailed picture of the interactions between the Cu²⁺ cations, the CH₃SO₃⁻ anions, and the surrounding water molecules. Simulations on related systems have provided significant insights. For instance, MD studies of aqueous copper(II) ions reveal a dynamic hydration shell, typically with six-fold coordination, and can describe phenomena such as the Jahn-Teller distortion. nih.gov Similarly, MD simulations of methanesulfonic acid in water have been used to investigate hydration and the structure of the solution. dntb.gov.ua
Accurate MD simulations depend on the quality of the underlying force field, which is a set of parameters and equations describing the potential energy of the system as a function of its atomic coordinates. Developing a reliable force field for a system like copper methanesulfonate is a critical step.
The development of force fields, such as the reactive force field (ReaxFF), for copper-containing systems often involves fitting parameters to high-quality data from quantum mechanics (QM) calculations, typically DFT. nih.govnih.gov For copper methanesulfonate, this would require a force field that can accurately describe the interactions involving Cu, S, C, O, and H atoms. Researchers have developed ReaxFF potentials for Cu/O/H and Cu/S/C/H systems by training them against DFT data for various properties, including bond dissociation energies, valence angle bending energies, and the binding energies of molecular fragments on copper surfaces. nih.govnih.gov
This process ensures that the force field can realistically model the covalent and non-covalent interactions within the methanesulfonate anion, between the anion and the copper cation, and between the ions and water molecules in solution. The development of such specialized force fields is essential for performing predictive MD simulations of complex chemical processes involving copper methanesulfonate. arxiv.org
Phase Equilibria Modeling
Phase equilibria modeling is used to understand and predict the conditions under which different phases (solid, liquid, gas) can coexist in a system. This is particularly important for industrial applications like electroplating and hydrometallurgy, where the solubility of salts like copper methanesulfonate is a key parameter.
Experimental studies have been conducted on the phase equilibria in the copper(II) methanesulfonate–methanesulfonic acid–water system [Cu(CH₃SO₃)₂–CH₃SO₃H–H₂O]. acs.org These studies use methods like isothermal solubility to determine the solubility of copper methanesulfonate at a constant temperature (e.g., 298.15 K) across a range of methanesulfonic acid concentrations. acs.orgmsu.ru
The experimental data are then used to develop and validate thermodynamic models. The Pitzer–Simonson–Clegg model is a common approach used for modeling the liquid phase in such electrolyte systems. acs.orgmsu.ru This model can accurately predict properties like water activity and the solubility of the salt. For the Cu(CH₃SO₃)₂–CH₃SO₃H–H₂O system, it has been shown that at 298.15 K, the stable crystal hydrate (B1144303) is Cu(CH₃SO₃)₂·4H₂O in solutions containing up to 35 wt % methanesulfonic acid. acs.org The model also shows that the solubility of copper methanesulfonate decreases significantly as the concentration of methanesulfonic acid increases. acs.orgmsu.ru
Table 2: Solubility of Copper Methanesulfonate in Aqueous Methanesulfonic Acid Solutions at 298.15 K
| Concentration of CH₃SO₃H (wt %) | Solubility of Cu(CH₃SO₃)₂ (wt %) | Stable Solid Phase | Reference |
|---|---|---|---|
| 0 | 39.1 | Cu(CH₃SO₃)₂·4H₂O | acs.orgmsu.ru |
These models are essential for optimizing industrial processes by allowing for the precise calculation of phase behavior under various conditions without the need for extensive experimentation. acs.org
Future Research Directions and Emerging Applications
Exploration of Novel Coordination Architectures and Supramolecular Chemistry
The methanesulfonate (B1217627) anion (CH₃SO₃⁻) is generally considered a weakly coordinating anion. This characteristic is pivotal in the exploration of novel coordination architectures with copper(II) ions. The methanesulfonate anion typically binds to the Cu(II) center through a single oxygen atom in a monodentate fashion. This weak interaction allows for the facile displacement of the methanesulfonate ligand by other, stronger coordinating ligands, making copper methanesulfonate an excellent starting material for the synthesis of new copper complexes.
Research in this area focuses on reacting copper methanesulfonate with a variety of organic ligands to construct intricate coordination polymers and metal-organic frameworks (MOFs). The versatility of the methanesulfonate group, both as a simple anion and when incorporated into more complex polydentate ligands, allows for the formation of diverse supramolecular assemblies. The resulting structures are governed by the nature of the interacting ligands, the solvent system, and the electronic properties of the copper center. The study of these complex formation and ligand interactions is a rich field for discovering materials with novel magnetic, optical, and catalytic properties.
Table 1: Selected Crystallographic Data for a Copper Methanesulfonate Derivative Complex
| Complex | Coordination Geometry | Key Bond Lengths (Å) | Key Bond Angles (°) |
| [Cu(κ-NN′O-Tpms)₂] | Distorted Octahedral (N₄O₂) | Cu–N: 1.9829(16), 1.9898(16) Cu–O: 2.3480(16) | - |
This table presents data for a derivative complex to illustrate the coordination environment of copper when complexed with ligands other than methanesulfonate, for which copper methanesulfonate serves as a precursor.
Development of Advanced Catalytic Systems for Sustainable Chemical Synthesis
Copper methanesulfonate is a recognized catalyst in various chemical transformations, particularly in organic synthesis where it can promote carbon-carbon bond formation and oxidation reactions. guidechem.com Its catalytic activity is being explored for the development of more sustainable chemical processes. Methane (B114726) sulfonates, including the copper salt, have been studied as catalysts in esterification reactions. atamanchemicals.com For instance, in the esterification of chloroacetic acid with isopropanol, copper methanesulfonate has demonstrated catalytic activity, and it can be reused multiple times without a significant loss of performance. atamanchemicals.com
Future research is directed towards expanding the catalytic applications of copper methanesulfonate and developing more efficient and selective catalytic systems. This includes its use in cross-coupling reactions and C-H activation, which are fundamental transformations in modern organic synthesis. chemscene.com The development of heterogeneous catalysts based on copper methanesulfonate, for example by immobilizing it on solid supports, is another promising avenue to facilitate catalyst recovery and recycling, aligning with the principles of green chemistry.
Engineering of Tailored Electrolytes for High-Performance Electrodeposition
A primary and well-established application of copper methanesulfonate is in the electroplating industry, where it serves as the electrolyte in acid copper baths for the rapid and uniform deposition of copper layers. This is particularly crucial in the manufacturing of printed circuit boards (PCBs) and other electronic components. The high solubility of copper methanesulfonate allows for the formulation of highly concentrated electrolytes, which can sustain high current densities, leading to faster deposition rates. atamanchemicals.com
Ongoing research focuses on engineering tailored electrolytes based on copper methanesulfonate for high-performance electrodeposition. This includes the development of additive packages to control the morphology, microstructure, and properties of the deposited copper films. For example, the use of additives like polyethylene (B3416737) glycol (PEG) and gelatin in copper methanesulfonate baths has been studied to obtain bright and fine-grained copper deposits. researchgate.net Recent advancements have demonstrated the possibility of achieving high-rate electroplating of nano-twinned copper foils in concentrated copper methanesulfonate solutions with minimal additives, which can enhance the material's mechanical and electrical properties. rsc.org The goal is to create electrolytes that can produce copper deposits with specific characteristics, such as high aspect ratio interconnects for microelectromechanical systems (MEMS) and ultralarge-scale integration (ULSI) applications. researchgate.net
Table 2: Comparison of Copper Electrodeposition Baths
| Electrolyte Base | Key Advantages | Common Additives | Applications |
| Copper Sulfate (B86663) | Well-established, low cost | Chloride, PEG, SPS | PCBs, decorative plating |
| Copper Methanesulfonate | High solubility, high deposition rates, biodegradable | Chloride, PEG, Gelatin | High-speed plating, electronics, reel-to-reel applications |
Integration of Copper Methanesulfonate in Green Hydrometallurgical Processes and Circular Economy Initiatives
Methanesulfonic acid (MSA) is considered a "green" acid due to its low toxicity and biodegradability. j-kirr.or.kr This has led to increasing interest in using MSA and its metal salts, like copper methanesulfonate, in hydrometallurgical processes for metal extraction and recycling, contributing to a circular economy. researchgate.netdntb.gov.ua
Hydrometallurgical routes using MSA offer a more environmentally friendly alternative to traditional pyrometallurgical smelting, especially for complex and low-grade ores. researchgate.net For instance, MSA-based leaching systems have been investigated for the extraction of copper from chalcopyrite. j-kirr.or.kr The high solubility of metal methanesulfonates is a significant advantage in these processes, allowing for efficient leaching and recovery of metals from various sources, including electronic waste. researchgate.netresearchgate.net Future research will likely focus on optimizing these processes, improving the selective recovery of different metals, and integrating these hydrometallurgical flowsheets into broader circular economy frameworks for sustainable resource management.
Biotechnological Applications and Interactions with Biological Systems
Copper is a crucial trace element for many biological systems, and its availability can significantly influence microbial activity. In the context of methanotrophic bacteria, which utilize methane as their sole source of carbon and energy, copper plays a vital role in regulating the expression and activity of methane monooxygenase (MMO) enzymes. oup.com These enzymes catalyze the initial oxidation of methane to methanol (B129727). nih.gov
There are two main forms of MMO: a soluble form (sMMO) and a particulate, membrane-bound form (pMMO). The expression of these enzymes is regulated by the concentration of copper in the growth medium. nih.gov The pMMO is a copper-containing enzyme, and its activity is directly dependent on the availability of copper ions. oup.comresearchgate.net While direct studies on the specific effects of copper methanesulfonate are emerging, its high bioavailability could make it a relevant copper source for cultivating methanotrophs and studying pMMO activity. Future research could explore the use of copper methanesulfonate to modulate the metabolic activity of these bacteria for applications in bioremediation of chlorinated solvents and in biotechnological processes for the conversion of methane into value-added products. oup.com
Advanced Materials Design and Fabrication utilizing Copper Methanesulfonate Precursors
Copper methanesulfonate serves as a versatile precursor for the synthesis of a variety of advanced copper-based materials. Its high solubility and clean decomposition characteristics are advantageous in fabrication processes. The electrodeposition of nanostructured copper films with controlled morphology and crystallographic orientation from copper methanesulfonate baths is a prime example. rsc.orgmdpi.com These materials exhibit enhanced properties that are desirable for applications in electronics and catalysis.
Beyond electrodeposition, copper methanesulfonate can be used in chemical reduction or solvothermal methods to synthesize copper and copper oxide nanoparticles and nanocomposites. mdpi.com The ability to precisely control the reaction conditions allows for the tailoring of the size, shape, and composition of the resulting nanomaterials. These advanced materials have potential applications in areas such as biosensing and environmental remediation. mdpi.com Future research will continue to explore new synthesis routes and the fabrication of novel functional materials, such as copper-based metal-organic frameworks (MOFs), using copper methanesulfonate as a key building block. mdpi.com
In-situ and Operando Spectroscopic Studies for Real-time Reaction Monitoring
Understanding the fundamental mechanisms of reactions involving copper methanesulfonate is crucial for optimizing its applications. In-situ and operando spectroscopic techniques, which allow for the real-time monitoring of chemical and physical changes during a process, are powerful tools for gaining these insights.
For example, in electrodeposition, in-situ techniques like surface-enhanced Raman spectroscopy (SERS) and electrochemical scanning tunneling microscopy (EC-STM) can provide information on the adsorption of additives, the formation of intermediates, and the growth of the copper film at the electrode-electrolyte interface. In catalysis, in-situ X-ray absorption spectroscopy (XAS) and diffuse reflectance infrared Fourier transform spectroscopy (DRIFTS) can be used to study the oxidation state of copper and the interaction of reactants with the catalyst surface under reaction conditions. rsc.org These studies are essential for elucidating reaction pathways and for the rational design of improved electrolytes, catalysts, and materials based on copper methanesulfonate. nih.gov
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing high-purity copper methane sulfonate, and how can purity be verified using spectroscopic techniques?
- Methodology : Synthesis typically involves reacting methane sulfonic acid with copper carbonate or copper hydroxide under controlled pH (4–6) and temperature (60–80°C). Post-synthesis, purity is verified via:
- Inductively Coupled Plasma-Optical Emission Spectroscopy (ICP-OES) for copper content quantification .
- Ion Chromatography to confirm sulfonate ion stoichiometry .
- FT-IR Spectroscopy to identify characteristic S-O and Cu-O vibrational bands (e.g., 1040 cm⁻¹ for sulfonate, 450–500 cm⁻¹ for Cu-O) .
Q. How should researchers characterize the coordination chemistry of this compound in different solvent systems?
- Methodology :
- Use X-ray crystallography to resolve crystal structures in polar solvents (e.g., water, DMSO) .
- Analyze solvatochromic effects via UV-Vis spectroscopy (e.g., d-d transitions at 600–800 nm) .
- Compare coordination behavior with other copper sulfonates (e.g., copper triflate) to assess ligand field strength differences .
Q. What standardized protocols exist for evaluating this compound’s stability under varying pH and temperature conditions?
- Methodology :
- Conduct accelerated stability studies (pH 2–12, 25–100°C) with periodic sampling.
- Monitor decomposition using HPLC-MS to detect methane sulfonic acid release .
- Cross-validate with thermogravimetric analysis (TGA) to assess thermal degradation thresholds (>150°C) .
Advanced Research Questions
Q. How can researchers optimize this compound’s catalytic efficiency in radical polymerization reactions?
- Methodology :
- Apply Design of Experiments (DOE) to test variables: initiator concentration (0.1–1.0 mol%), solvent polarity, and reaction time .
- Quantify catalytic activity via Gel Permeation Chromatography (GPC) for polymer molecular weight distribution .
- Resolve kinetic contradictions (e.g., rate vs. initiator loading) using Arrhenius modeling to identify activation energy thresholds .
Q. What strategies resolve discrepancies in reported toxicity profiles of this compound across aquatic species?
- Methodology :
- Conduct comparative LC50 studies under controlled pH (6.5–8.5) and dissolved organic carbon (DOC) levels .
- Use species sensitivity distributions (SSD) to model ecological risk, accounting for copper speciation (e.g., Cu²⁺ vs. Cu-sulfonate complexes) .
- Address conflicting data by isolating confounding variables (e.g., coexisting heavy metals) via multivariate regression .
Q. How do solvent coordination effects influence this compound’s electrochemical behavior in energy storage applications?
- Methodology :
- Perform cyclic voltammetry in aprotic solvents (e.g., acetonitrile) to study Cu²⁺/Cu⁺ redox couples (-0.2 to +0.5 V vs. Ag/AgCl) .
- Compare with Raman spectroscopy to correlate solvent donor numbers with redox potential shifts .
- Validate ion transport mechanisms using electrochemical impedance spectroscopy (EIS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
